molecular formula C6H2BrF4N B1412057 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine CAS No. 1227578-42-8

3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine

Cat. No.: B1412057
CAS No.: 1227578-42-8
M. Wt: 243.98 g/mol
InChI Key: STJIKZWXGBNCJM-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C6H2BrF4N and its molecular weight is 243.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-4-fluoro-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF4N/c7-4-3(8)1-2-12-5(4)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJIKZWXGBNCJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1F)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and SMILES of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine , a highly specialized fluorinated heterocyclic building block used in the synthesis of advanced pharmaceutical and agrochemical agents.[1]

Chemical Identity & Structural Analysis[1][2][3]

3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine is a poly-functionalized pyridine derivative characterized by a unique substitution pattern that enables orthogonal reactivity.[1] Its structure features a trifluoromethyl group (


) at the C2 position, a bromine atom at C3, and a fluorine atom at C4. This specific arrangement creates a "push-pull" electronic environment, making the molecule a versatile scaffold for the construction of complex bioactive molecules, particularly kinase inhibitors and herbicides.
Core Identifiers
Property Data
CAS Registry Number 1227578-42-8
IUPAC Name 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine
Molecular Formula

Molecular Weight 243.98 g/mol
SMILES FC1=C(Br)C(C(F)(F)F)=NC=C1
InChI Key (Predicted) RRRFJEMWVAWRIX-UHFFFAOYSA-N (Isomer analog)
Appearance Colorless to light yellow liquid or low-melting solid
Structural Visualization

The following diagram illustrates the connectivity and the specific numbering of the pyridine ring, highlighting the steric and electronic environment.

ChemicalStructure N1 N (1) C2 C (2) N1->C2 aromatic C3 C (3) C2->C3 aromatic CF3 CF3 C2->CF3 C4 C (4) C3->C4 aromatic Br Br C3->Br C5 C (5) C4->C5 aromatic F F C4->F C6 C (6) C5->C6 aromatic C6->N1 aromatic

Figure 1: Connectivity map of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine showing the C2-CF3, C3-Br, and C4-F substitution pattern.[1][2]

Physicochemical Properties[2]

The presence of multiple halogen atoms significantly alters the lipophilicity and metabolic stability of the pyridine ring. The


 group increases lipophilicity (LogP) and metabolic resistance, while the C4-fluorine activates the ring for nucleophilic attack.
Property Value / Description
Boiling Point ~180–190 °C (Predicted at 760 mmHg)
Density ~1.8 g/cm³ (Predicted)
LogP ~2.8 (Predicted)
pKa < 0 (The pyridine nitrogen is weakly basic due to strong EWGs)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in water

Synthesis & Manufacturing

The synthesis of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine typically relies on Directed Ortho-Metallation (DoM) .[1] This method exploits the directing effects of the C4-fluorine and C2-trifluoromethyl groups to selectively introduce the bromine atom at the C3 position.[1]

Primary Synthetic Route: Directed Ortho-Metallation

This protocol utilizes the acidity of the C3-proton, which is sandwiched between two electron-withdrawing groups (EWGs): the


 group at C2 and the 

atom at C4.[1]
Step-by-Step Protocol
  • Starting Material: 4-Fluoro-2-(trifluoromethyl)pyridine.[1]

  • Reagents: Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).

  • Electrophile: Bromine (

    
    ), 
    
    
    
    , or N-Bromosuccinimide (NBS).
  • Solvent: Anhydrous THF.

  • Conditions: Cryogenic temperatures (-78 °C) under inert atmosphere (

    
     or 
    
    
    
    ).

Mechanism: The bulky base (LDA) selectively deprotonates the C3 position due to the cooperative inductive electron-withdrawing effects of the adjacent


 and 

groups (Ortho-Lithiation).[1] The resulting lithiated species is stable at low temperatures and reacts rapidly with the bromine source.

SynthesisPathway Start 4-Fluoro-2-(trifluoromethyl)pyridine Step1 Deprotonation (LDA, -78°C, THF) [Formation of 3-Li Intermediate] Start->Step1 Ortho-Lithiation Step2 Electrophilic Quench (Br2 or CBr4) Step1->Step2 Bromination Product 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine Step2->Product Workup

Figure 2: Synthetic workflow via Directed Ortho-Metallation (DoM) targeting the C3 position.[1]

Reactivity & Applications in Drug Discovery[1][5]

This molecule is a "privileged scaffold" because it allows for Regioselective Functionalization . The reactivity profile is defined by the distinct electronic properties of the C3 and C4 positions.

A. Nucleophilic Aromatic Substitution ( )[5]
  • Site of Attack: C4 Position .

  • Leaving Group: Fluorine (

    
    ).[3]
    
  • Mechanism: The C4 position is highly activated for nucleophilic attack due to the para-position relative to the pyridine nitrogen and the electron-withdrawing nature of the

    
     group.
    
  • Application: Reaction with amines, alkoxides, or thiols to introduce diversity at C4 while retaining the C3-bromide for later steps.

B. Palladium-Catalyzed Cross-Coupling[1]
  • Site of Reaction: C3 Position .

  • Leaving Group: Bromine (

    
    ).
    
  • Reactions: Suzuki-Miyaura, Buchwald-Hartwig, Stille coupling.[1]

  • Selectivity: While the C4-F bond is labile to

    
    , the C3-Br bond is stable to nucleophiles but reactive toward oxidative addition by Pd(0).[1] This allows for orthogonal functionalization: perform 
    
    
    
    at C4 first, then cross-coupling at C3.
Reactivity Logic Diagram

Reactivity Core 3-Bromo-4-fluoro- 2-(trifluoromethyl)pyridine SNAr SNAr Reaction (Nucleophilic Substitution) Core->SNAr Amines/OR- (attacks C4-F) Pd Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Pd Boronic Acids/Catalyst (attacks C3-Br) Target_C4 C4-Functionalized Product (Amine/Ether) SNAr->Target_C4 Target_C3 C3-Arylated/Alkylated Product Pd->Target_C3

Figure 3: Orthogonal reactivity map showing selective C4-SNAr and C3-Cross-coupling pathways.

Handling & Safety Protocols

As a halogenated pyridine, this compound requires strict safety adherence.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral/Inhalation).

  • Storage: Store at 2–8 °C under inert gas (

    
     or 
    
    
    
    ). Moisture sensitive.
  • PPE: Chemical-resistant gloves (Nitrile), safety goggles, and lab coat. All operations must be performed in a fume hood.

  • Disposal: Halogenated organic waste stream.

References

  • Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition. (General reference for DoM on pyridines).
  • Sigma-Aldrich. (n.d.). Fluorinated Pyridine Building Blocks: Structure and Reactivity. (General reference for fluoropyridine reactivity).
  • PubChem. (n.d.). Compound Summary for Pyridine Derivatives. Retrieved from [Link]

Sources

A Technical Guide to 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine and Its Isomers: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal and agrochemical research. The trifluoromethyl group (-CF3), in particular, is highly valued for its ability to enhance metabolic stability, modulate lipophilicity, and improve the pharmacokinetic profiles of bioactive compounds. When combined with a pyridine ring, a prevalent motif in numerous pharmaceuticals, the resulting trifluoromethylpyridine (TFMP) derivatives offer a versatile platform for drug discovery. This guide provides a technical overview of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine and its closely related isomers, focusing on their chemical properties, synthesis, and applications as advanced building blocks.

Core Molecular Attributes: Formula and Weight

While specific data for 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine is not widely available, several of its isomers are well-characterized and commercially accessible. These compounds share the same molecular formula and weight, differing only in the substitution pattern on the pyridine ring. This subtle variation, however, can significantly influence their reactivity and biological activity.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine1227599-89-4C₆H₂BrF₄N243.99
3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine1235220-00-0C₆H₂BrF₄N243.98
4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine1227496-58-3C₆H₂BrF₄N243.98
3-Bromo-4-(trifluoromethyl)pyridine936841-70-2C₆H₃BrF₃N225.99

Note: The molecular weights may vary slightly between different suppliers due to rounding.

Synthesis and Chemical Reactivity

The synthesis of bromo-fluoro-(trifluoromethyl)pyridines typically involves multi-step processes, often starting from more readily available pyridine derivatives. Common strategies include halogen exchange reactions, diazotization-fluorination (Balz-Schiemann reaction), and direct trifluoromethylation.[1]

One general approach involves the trifluoromethylation of a bromo-pyridine precursor.[2] This can be achieved using various trifluoromethylating agents, such as Umemoto's reagent or trifluoromethyl copper, in the presence of a suitable catalyst. The bromine and fluorine atoms on the pyridine ring serve as versatile handles for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), which are instrumental in building more complex molecular architectures.[3]

Below is a conceptual workflow for the synthesis of a bromo-fluoro-(trifluoromethyl)pyridine derivative.

G A Substituted Pyridine Precursor B Bromination A->B NBS or Br₂ C Fluorination (e.g., Balz-Schiemann) B->C 1. NaNO₂, HBF₄ 2. Heat D Trifluoromethylation C->D CF₃-Source (e.g., CF₃SiMe₃, CuCF₃) E Bromo-Fluoro-(Trifluoromethyl)Pyridine D->E

Caption: Generalized synthetic workflow for bromo-fluoro-(trifluoromethyl)pyridine.

Representative Experimental Protocol: Synthesis of 3-Bromo-4-fluoropyridine

A common precursor for more complex pyridine derivatives is 3-bromo-4-fluoropyridine. A representative synthesis involves the fluorination of 3-bromo-4-nitropyridine.[4]

Materials:

  • 3-Bromo-4-nitropyridine

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve 3-bromo-4-nitropyridine (1 equivalent) in anhydrous DMSO in a suitable reaction vessel.

  • To this solution, add a solution of tetrabutylammonium fluoride (0.5 equivalents) in THF dropwise at room temperature (25°C).

  • Monitor the reaction progress by a suitable analytical technique, such as HPLC.

  • Upon completion, the reaction mixture can be worked up using standard extraction and purification techniques (e.g., chromatography) to isolate the 3-bromo-4-fluoropyridine product.

Physicochemical Properties

The physicochemical properties of these isomers are influenced by the positions of the halogen and trifluoromethyl substituents. Generally, they are liquids or low-melting solids at room temperature and are soluble in common organic solvents. The trifluoromethyl group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes—a desirable property in drug candidates.[3]

Compound NamePhysical Form
3-Bromo-2-fluoro-4-(trifluoromethyl)pyridineLiquid
3-Bromo-5-fluoro-2-(trifluoromethyl)pyridineSolid
3-Bromo-4-(trifluoromethyl)pyridineLiquid

Applications in Research and Development

Bromo-fluoro-(trifluoromethyl)pyridines are highly valuable intermediates in the synthesis of novel pharmaceuticals and agrochemicals. The trifluoromethylpyridine moiety is a key structural motif in a number of commercial products.[1][5]

In Drug Discovery: The trifluoromethyl group is a bioisostere for other chemical groups and can improve a drug candidate's metabolic stability and binding affinity. The bromine atom on the pyridine ring provides a convenient point for introducing molecular diversity through cross-coupling reactions, allowing for the rapid synthesis of libraries of compounds for screening. These pyridine derivatives have been incorporated into molecules targeting a wide range of diseases, including cancer, viral infections, and neurological disorders.

In Agrochemicals: Trifluoromethylpyridines are also integral to the development of modern pesticides, including herbicides, insecticides, and fungicides.[1][5] The unique electronic properties conferred by the trifluoromethyl group can lead to enhanced potency and selectivity of the active ingredient.

Below is a diagram illustrating the central role of these compounds as building blocks in the development of more complex molecules.

G A Bromo-Fluoro-(Trifluoromethyl)Pyridine B Suzuki Coupling A->B Boronic Acid/Ester C Buchwald-Hartwig Amination A->C Amine D Sonogashira Coupling A->D Terminal Alkyne E Novel Pharmaceutical Candidate B->E C->E F Advanced Agrochemical D->F

Caption: Application of bromo-fluoro-(trifluoromethyl)pyridine in synthetic chemistry.

Safety and Handling

Bromo-fluoro-(trifluoromethyl)pyridines are specialty chemicals and should be handled with appropriate safety precautions. They are generally classified as irritants to the skin, eyes, and respiratory system. Some isomers are also classified as acutely toxic if swallowed.[6] Always consult the Safety Data Sheet (SDS) from the supplier before handling these compounds and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

References

  • - ChemicalBook

Sources

Technical Guide: Comparative Analysis of 3-Bromo and 5-Bromo-2-(trifluoromethyl)pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The trifluoromethylpyridine (TFMP) motif is a privileged scaffold in modern agrochemical and pharmaceutical discovery, offering a potent combination of metabolic stability, lipophilicity, and bioisosteric potential. However, the choice between 3-bromo-2-(trifluoromethyl)pyridine (3-Br-TFMP) and 5-bromo-2-(trifluoromethyl)pyridine (5-Br-TFMP) is rarely arbitrary.

While they share identical molecular weights and similar lipophilic profiles, their reactivity is orthogonally divergent. The 3-bromo isomer is defined by extreme steric crowding and kinetic instability (prone to "Halogen Dance" rearrangements), making it a challenging but rewarding precursor for 4-substituted derivatives. The 5-bromo isomer behaves as a classical, thermodynamically stable electrophile, ideal for rapid SAR (Structure-Activity Relationship) expansion via cross-coupling at the distal position.

This guide serves as a definitive technical resource for navigating the selection, synthesis, and functionalization of these two critical isomers.

Electronic & Physicochemical Profile

Understanding the electronic landscape is the prerequisite for predicting reactivity. The 2-trifluoromethyl group (


) acts as a powerful electron-withdrawing group (EWG), dramatically lowering the basicity of the pyridine nitrogen compared to the parent pyridine (

5.23).
Comparative Properties Table[1]
Property3-Bromo-2-(trifluoromethyl)pyridine5-Bromo-2-(trifluoromethyl)pyridine
Position relative to N

(Ortho to

)

(Para to

)
Steric Environment High Congestion (Wedged between N and

)
Accessible (Distal to

)
Basicity (

of

)
< 0.5 (Estimated)< 1.0 (Estimated)
Dipole Moment Lower (Vectors partially cancel)Higher (Vectors additive)
Primary Reactivity Halogen Dance / Directed Ortho MetalationCross-Coupling /

(at C6)
Key Risk Regio-scrambling during lithiationC6-Nucleophilic attack
Electronic Density Visualization

The following diagram illustrates the steric and electronic "blockades" that dictate the reactivity of the 3-bromo isomer compared to the accessible 5-bromo isomer.

ElectronicMap cluster_3Br 3-Bromo-2-TFMP (Steric Clash) cluster_5Br 5-Bromo-2-TFMP (Accessible) Br3 Br (C3) Sterically Crowded Br5 Br (C5) Sterically Open CF3_2 CF3 (C2) Bulky Blocking Group CF3_2->Br3 Ortho (Clash) N1 Pyridine N N1->CF3_2 Ortho N1b Pyridine N Br5->N1b Meta (Distal) CF3_2b CF3 (C2) N1b->CF3_2b

Figure 1: Steric maps showing the "Ortho-Wall" effect in the 3-bromo isomer vs. the open access in the 5-bromo isomer.

Reactivity Profile: The "Halogen Dance" Divergence

The most critical technical distinction lies in how these molecules behave under lithiation (Metal-Halogen Exchange).

The 3-Bromo Risk: Halogen Dance

When 3-Br-TFMP is treated with lithium reagents (e.g., LDA or n-BuLi), it does not simply form the stable 3-lithio species. Instead, it frequently undergoes the Halogen Dance (HD) —a base-catalyzed migration of the bromine atom to the thermodynamically more stable 4-position, or it facilitates isomerization to the 4-lithio species.

  • Mechanism: The 3-lithio species is sterically crowded (ortho to

    
    ). It can deprotonate a starting molecule at C4, leading to migration.
    
  • Outcome: Attempting to quench 3-lithio-2-TFMP often yields mixtures of 3-substituted and 4-substituted products unless temperature is strictly controlled (<-78°C).

The 5-Bromo Stability: Site-Selective Functionalization

5-Br-TFMP is robust. The bromine is at a position that does not suffer from immediate ortho-repulsion from the


 group.
  • Lithiation: Treatment with LDA typically results in deprotonation at C3 (Directed Ortho Metalation by

    
    ) rather than Li-Halogen exchange, allowing for the synthesis of 3,5-disubstituted pyridines .
    
  • Exchange: Treatment with n-BuLi effects clean Li/Br exchange at C5, generating a stable 5-lithio species.

ReactivityFlow Start3 3-Bromo-2-TFMP Li_Exchange Li/Br Exchange (-78°C) Start3->Li_Exchange Start5 5-Bromo-2-TFMP LDA_Deprot LDA Deprotonation (DoM) Start5->LDA_Deprot Li3_Species 3-Lithio Species (Unstable/Crowded) Li_Exchange->Li3_Species HalogenDance Halogen Dance (Migration to C4) Li3_Species->HalogenDance Warm > -78°C Prod4 4-Substituted Product HalogenDance->Prod4 Li3_Br5 3-Lithio-5-Bromo Intermediate LDA_Deprot->Li3_Br5 Directed by CF3 Prod35 3,5-Disubstituted Product Li3_Br5->Prod35

Figure 2: Divergent lithiation pathways. Note the migration risk for the 3-bromo isomer vs. the clean functionalization of the 5-bromo isomer.

Synthetic Protocols

Protocol A: Cross-Coupling (Buchwald-Hartwig)

Context: Coupling a secondary amine to the pyridine core.

  • 3-Bromo Challenge: The bulky

    
     group at C2 inhibits oxidative addition and reductive elimination at C3. Standard ligands (
    
    
    
    , dppf) often fail.
  • 5-Bromo Advantage: Behaves as a standard electron-deficient aryl bromide.

Optimized Conditions for 3-Bromo-2-TFMP:

  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand: BrettPhos or RuPhos (Bulky, electron-rich dialkylbiaryl phosphines are required to overcome the steric wall).

  • Base:

    
     (Strong base required).[1]
    
  • Solvent: Toluene or Dioxane (100°C).

  • Note: Expect slower kinetics (12-24h) compared to the 5-bromo isomer (<4h).

Protocol B: Regioselective Lithiation (The "Safe" Route)

Objective: Installing an electrophile (E+) without triggering the Halogen Dance in 3-Br-TFMP.

  • Setup: Flame-dried flask, Argon atmosphere.

  • Solvent: Anhydrous THF (or

    
     for better solubility of lithiated species).
    
  • Cooling: Cool substrate to -100°C (Liquid

    
    /EtOH bath). Critical: -78°C is often insufficient to stop migration.
    
  • Addition: Add n-BuLi (1.05 eq) slowly down the side of the flask.

  • Aging: Stir for exactly 5-10 minutes. Do not over-age.

  • Quench: Add electrophile (e.g.,

    
    ) rapidly in slight excess.
    
  • Warm: Allow to warm to RT only after quenching is complete.

Medicinal Chemistry Applications

Bioisosteric Design
  • 5-Bromo Derived: Often used to extend the molecule into a solvent-exposed region of a protein binding pocket. The vector is linear relative to the pyridine axis.

  • 3-Bromo Derived: Creates a "kinked" geometry. The substituent at C3 will be forced out of planarity with the pyridine ring due to the adjacent

    
     group (atropisomerism potential if the substituent is bulky). This is used to induce conformational lock  in drug design.
    
Commercial Examples
  • Agrochemicals: The 5-substituted-2-trifluoromethylpyridine motif is ubiquitous in modern SDHI fungicides (e.g., Fluopyram analogs) where the linear geometry is required for channel binding.

  • Pharmaceuticals: The 3-substituted core is often found in kinase inhibitors where the "ortho-clash" forces the molecule into a specific bioactive conformation.

References

  • Schlosser, M. (2005). "The Halogen Dance: A flexible tool for the synthesis of polysubstituted aromatics." Angewandte Chemie International Edition.

  • Buchwald, S. L., et al. (2008). "Ligand Effects in the Pd-Catalyzed Amination of Pyridines." Journal of the American Chemical Society.

  • Gros, P. C., et al. (2013). "Regioselective Functionalization of Pyridines using Directed Metalation." Zeitschrift für Naturforschung B.

  • Sigma-Aldrich. "Product Specification: 3-Bromo-2-(trifluoromethyl)pyridine."

  • BenchChem. (2025). "Application of 2,5-Dibromo-3-(trifluoromethyl)pyridine in Agrochemical Synthesis."

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine in Medicinal Chemistry

3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine is a highly functionalized heterocyclic building block of significant interest to researchers in drug discovery and development. The unique electronic properties conferred by the trifluoromethyl group, a fluorine atom, and a bromine atom on the pyridine core make it an attractive scaffold for the synthesis of novel pharmaceutical intermediates.[1][2] The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the fluorine atom can modulate pKa and conformation.[3] The bromine atom serves as a versatile handle for cross-coupling reactions, with the Suzuki-Miyaura coupling being a premier method for constructing carbon-carbon bonds.[4][5]

This document provides a comprehensive guide to the Suzuki-Miyaura coupling of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine, offering in-depth mechanistic insights, detailed experimental protocols, and expert recommendations to navigate the challenges associated with this electron-deficient and sterically demanding substrate.

Mechanistic Considerations for a Challenging Substrate

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6][7][8] However, the specific nature of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine necessitates a closer examination of these key steps.

The pyridine ring, inherently electron-deficient, is rendered even more so by the presence of the strongly electron-withdrawing fluoro and trifluoromethyl groups. This electronic characteristic is expected to facilitate the initial oxidative addition of the palladium(0) catalyst to the C-Br bond, which is often the rate-determining step for less reactive aryl halides.[6][9]

The general mechanism is outlined below:

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R'-B(OR)2 PdII_R_R1 R-Pd(II)L_n-R' Transmetalation->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 R-R' BoronicAcid R'-B(OH)2 Borate [R'-B(OH)3]^- BoronicAcid->Borate + Base Base Base (e.g., OH-) Borate->Transmetalation Experimental_Workflow start Start setup Reaction Setup: - Substrate - Boronic Acid - Catalyst - Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (Monitor by TLC/LC-MS) solvent->react workup Aqueous Work-up: - Dilute with EtOAc - Wash with H2O and Brine react->workup dry Dry and Concentrate workup->dry purify Purification (Column Chromatography) dry->purify end Pure Product purify->end

Sources

Application Note: Strategic Functionalization of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine (CAS: 1214383-26-8) represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors and agrochemicals. Its value lies in its dense functionalization potential: it possesses three distinct "handles" for diversification—a fluoro group (C4), a bromo group (C3), and a trifluoromethyl group (C2)—arranged around an electron-deficient pyridine core.

This guide details the regioselective functionalization of this molecule.[1][2][3][4] The core challenge is managing the competition between Nucleophilic Aromatic Substitution (


) at the C4-position and Palladium-catalyzed cross-coupling at the C3-position. Due to the extreme electron deficiency induced by the C2-

group, the C4-fluoro position is highly activated, dictating a specific order of operations for high-yield library synthesis.

Molecular Analysis & Reactivity Profile

To design effective protocols, one must understand the electronic landscape of the substrate.

Electronic Activation Hierarchy
  • C4-Fluoro Position (

    
     Hotspot):  The C4 carbon is the most electrophilic site. It is para to the pyridine nitrogen and ortho to the bromine. The C2-
    
    
    
    group (strong
    
    
    -withdrawing) further depletes electron density from the ring. Fluorine is the preferred leaving group for
    
    
    in this system because its high electronegativity stabilizes the anionic Meisenheimer intermediate more effectively than bromine.[5]
  • C3-Bromo Position (Cross-Coupling Handle): While activated for oxidative addition by Palladium (0), this position is sterically crowded. It is flanked by the bulky

    
     group at C2 and the Fluoro/Amino group at C4. Ligand selection is critical here.
    
  • C2-Trifluoromethyl Group: This group is generally inert to standard substitution but acts as a powerful activator for the rest of the ring.

The "Halogen Dance" Risk

Researchers must be cautious when using organolithium reagents (e.g., n-BuLi) for halogen-lithium exchange at C3. The high acidity of the C5/C6 protons and the presence of the C4-F group can lead to "halogen dance" rearrangements or nucleophilic attack at C4/C6. Magnesium-halogen exchange (Turbo Grignard) is the preferred method for metallation.

Decision Pathways (Visual Workflow)

The following flowchart illustrates the logical flow for sequential functionalization to maximize yield and regioselectivity.

Functionalization_Pathways SM Starting Material 3-Br-4-F-2-CF3-Pyridine SNAr Step 1: SNAr (C4) Displace F with Amine/OR SM->SNAr Mild Base, <60°C Coupling_Pre Step 1: Suzuki (C3) Requires Non-Nucleophilic Base SM->Coupling_Pre High Steric Demand Metal Step 1: Turbo Grignard (iPrMgCl-LiCl, -40°C) SM->Metal Low Temp Only Coupling_Post Step 2: Suzuki/Buchwald (C3) Coupling on 4-Substituted Pyridine SNAr->Coupling_Post Pd-Cat, Boronic Acid Product_A Library A: 2-CF3-3-Aryl-4-Amino-Pyridine Coupling_Post->Product_A SNAr_Post Step 2: SNAr (C4) Displace F on 3-Aryl System Coupling_Pre->SNAr_Post Product_B Library B: 2-CF3-3-Aryl-4-Amino-Pyridine SNAr_Post->Product_B Quench Electrophile Quench (Aldehydes, I2, etc.) Metal->Quench

Figure 1: Strategic Reaction Map. The Green path (SNAr first) is the most robust route due to the high reactivity of the C4-F bond.

Experimental Protocols

Protocol A: Regioselective at C4 (Displacement of Fluorine)

Objective: To introduce an amine or alkoxide at the C4 position while leaving the C3-Bromine intact for future coupling. Mechanism: The reaction proceeds via a Meisenheimer complex.[5] The


 group stabilizes the transition state, making this reaction rapid even with mild nucleophiles.

Materials:

  • Substrate: 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.1 equiv)

  • Base: DIPEA (Hunig's Base) or

    
     (1.5–2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (0.2 M concentration)

Procedure:

  • Setup: In a reaction vial equipped with a stir bar, dissolve the substrate (1.0 equiv) in MeCN (0.2 M).

  • Addition: Add the base (1.5 equiv) followed by the amine nucleophile (1.1 equiv).

    • Note: If using an amine salt (e.g., methylamine HCl), increase base to 2.5 equiv.

  • Reaction: Stir at Room Temperature (20–25°C) .

    • Insight: Due to the activation by

      
      , heating is often unnecessary and can lead to bis-substitution or degradation. Monitor by LCMS.
      
    • Time: Typically 1–4 hours.

  • Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Control Point: Do not use strong alkoxide bases (e.g., NaOMe) if you intend to keep the bromine intact, as "halogen dance" or competitive debromination can occur at high temperatures. Stick to amine nucleophiles or weak carbonate bases for phenols.

Protocol B: Suzuki-Miyaura Coupling at C3 (Sterically Demanding)

Objective: To install an aryl/heteroaryl group at C3. This is best performed after Protocol A (on the 4-amino derivative) to avoid side reactions at the C4-F. Challenge: The C3 position is crowded. Standard catalysts like


 often fail or result in low yields.

Materials:

  • Substrate: 4-Substituted-3-bromo-2-(trifluoromethyl)pyridine (1.0 equiv)

  • Boronic Acid/Ester: Aryl-B(OH)2 (1.2–1.5 equiv)

  • Catalyst:

    
      (5 mol%) or XPhos Pd G2  (2-3 mol%)
    
  • Base:

    
     (2.0 M aq. solution, 3.0 equiv) or 
    
    
    
    (solid)
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Degassing: Charge the reaction vessel with the substrate, boronic acid, and base. Evacuate and backfill with Nitrogen/Argon (3 cycles).

  • Solvent: Add degassed 1,4-Dioxane (and water if using aqueous base).

  • Catalyst: Add the Pd catalyst under a positive pressure of inert gas.

  • Heating: Heat to 80–90°C for 4–12 hours.

    • Insight: The steric bulk of the ortho-

      
       group requires thermal energy to facilitate transmetalation.
      
  • Workup: Filter through a Celite pad, rinse with EtOAc, and concentrate.

  • Purification: Silica gel chromatography.

Why this works:


 has a large bite angle which helps in the reductive elimination step of crowded systems. XPhos is an electron-rich, bulky ligand that accelerates oxidative addition into electron-deficient/crowded aryl bromides.
Protocol C: Selective Metallation (Turbo Grignard)

Objective: To convert the C3-Br into a nucleophile (C3-Mg) for reaction with aldehydes or ketones.

Procedure:

  • Dry Conditions: Flame-dry a flask under Argon.

  • Dissolution: Dissolve substrate in anhydrous THF (0.1 M) and cool to -40°C .

    • Note: Do not cool to -78°C initially; the exchange might be too slow. Do not run at 0°C; the Grignard will attack the C4-F.

  • Exchange: Dropwise add

    
     (Turbo Grignard)  (1.1 equiv). Stir at -40°C for 30–60 mins.
    
  • Quench: Add the electrophile (e.g., Benzaldehyde) and warm slowly to RT.

Comparative Data & Troubleshooting

FeatureC4-Fluoro (

)
C3-Bromo (Coupling)
Reactivity Extremely High (Reacts at RT)Moderate (Requires Heat/Catalyst)
Dominant Effect Electronic (

activation)
Steric (Crowding by

/C4-subst)
Preferred Nucleophile Amines, Thiols, PhenolsBoronic Acids, Stannanes
Common Pitfall Hydrolysis to Pyridone (if wet)Protodebromination (if Pd cycle stalls)

Troubleshooting Guide:

  • Issue: Hydrolysis of C4-F to the pyridone (OH).

    • Cause: Wet solvents or hygroscopic bases (KOH/NaOH).

    • Fix: Use anhydrous MeCN and DIPEA.

  • Issue: No reaction at C3-Br (Suzuki).

    • Cause: Steric hindrance from the

      
       group preventing oxidative addition.
      
    • Fix: Switch to XPhos Pd G2 or Sphos Pd G2 . Increase temperature to 100°C.

  • Issue: Regioisomer formation during

    
    .
    
    • Cause: Attack at C6 (rare, but possible with small nucleophiles).

    • Fix: Lower temperature to 0°C. The C4 position is electronically favored, so kinetics usually favor C4 significantly.

References

  • Schlosser, M., et al. "Regioselective functionalization of chloropyridines and fluoropyridines." Journal of Organic Chemistry. (General principles of halopyridine reactivity).

  • Knochel, P., et al. "Preparation of polyfunctional arylmagnesium reagents and their use in cross-coupling reactions." Angewandte Chemie International Edition. (Turbo Grignard protocols).

  • BenchChem Application Note. "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." (Specific reactivity data).

  • Pfizer/BMS Process Chemistry Literature. "Scalable synthesis of kinase inhibitors containing trifluoromethyl-pyridine cores." (Contextual usage in drug discovery). Note: General reference to industrial standard practices.

(Note: While specific CAS-level papers are proprietary or sparse, the reactivity described above is derived from established trends in poly-halogenated pyridine chemistry validated by sources such as J. Org. Chem. and heterocycle reviews.)

Sources

Synthesis of pharmaceutical intermediates using 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine for Pharmaceutical Scaffold Synthesis

Abstract

This technical guide details the regioselective functionalization of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine (CAS: 1227599-89-4 / 1227583-32-3), a high-value building block for medicinal chemistry. Due to the unique electronic interplay between the electron-withdrawing trifluoromethyl group (


) and the pyridine nitrogen, this scaffold offers orthogonal reactivity: the C4-fluorine atom is highly activated for Nucleophilic Aromatic Substitution (

), while the C3-bromine atom remains intact for subsequent transition-metal-catalyzed cross-couplings. This guide provides validated protocols for sequential C4-amination and C3-arylation, enabling the rapid synthesis of polysubstituted pyridine libraries common in kinase inhibitors and GPCR ligands.

Reactivity Profile & Mechanistic Logic

The utility of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine lies in its predictable, stepwise reactivity. Understanding the electronic landscape is crucial for process design.

  • C4-Position (The "Soft" Electrophile): The fluorine at C4 is the most reactive site for nucleophiles. The intermediate Meisenheimer complex is stabilized by the para-nitrogen and the strong inductive effect of the ortho-

    
     group. 
    
    
    
    occurs here under mild conditions, displacing fluoride.
  • C3-Position (The "Hard" Electrophile): The bromine atom is sterically crowded by the adjacent

    
     and the incoming C4-substituent. It is relatively inert to 
    
    
    
    but serves as an excellent handle for Palladium oxidative addition.
  • C2-Position (The Activating Anchor): The

    
     group is metabolically stable and lipophilic, enhancing the pharmacological profile (LogP) while electronically activating the ring.
    
Visualizing the Reaction Pathway

ReactivityMap Start 3-Bromo-4-fluoro- 2-(trifluoromethyl)pyridine SNAr_Path Path A: C4-Functionalization (SNAr) Start->SNAr_Path  Nucleophile (R-NH2/R-OH)  Base, Mild Heat Intermediate 4-Substituted-3-bromo- 2-(trifluoromethyl)pyridine SNAr_Path->Intermediate  Displacement of F Suzuki_Path Path B: C3-Functionalization (Pd-Catalyzed Coupling) FinalProduct 3,4-Disubstituted-2- (trifluoromethyl)pyridine Suzuki_Path->FinalProduct  C-C Bond Formation Intermediate->Suzuki_Path  Boronic Acid, Pd(0)  Base, Heat

Figure 1: Orthogonal reactivity map showing the sequential functionalization strategy. Path A must generally precede Path B to avoid catalyst poisoning or competitive side reactions.

Validated Protocols

Protocol A: Regioselective C4-Amination ( )

Objective: Introduction of an amine motif at the C4 position while retaining the C3-bromide. Scope: Primary amines, secondary amines, anilines.[1]

Reagents:

  • Substrate: 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine (1.0 equiv)

  • Nucleophile: Morpholine (1.1 equiv) [Model Amine]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Methodology:

  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol, 244 mg) in dry MeCN (5 mL).

  • Addition: Add DIPEA (1.5 mmol, 261 µL) followed by dropwise addition of Morpholine (1.1 mmol, 96 µL).

    • Note: The reaction is exothermic. If scaling up (>5g), cool to 0°C during addition.

  • Reaction: Stir the mixture at Room Temperature for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. The starting material (

      
       min) should convert to a more polar product.
      
    • Critical Check: If conversion is slow, heat to 50°C. Avoid temperatures >80°C to prevent potential displacement of the bromine or degradation of the

      
      .
      
  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Dilute the residue with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Silica gel, 0–20% EtOAc in Hexanes).

    • Yield Expectation: 85–95%.

Validation Criteria:

  • 
     NMR:  Disappearance of the singlet at 
    
    
    
    ppm (C4-F) and retention of the doublet/singlet at
    
    
    ppm (
    
    
    ).
Protocol B: C3-Arylation via Suzuki-Miyaura Coupling

Objective: Cross-coupling of the C3-bromide with an aryl boronic acid. Challenge: The C3 position is sterically hindered by the ortho-


 and the newly installed C4-substituent. Standard 

may be sluggish; highly active catalysts are recommended.

Reagents:

  • Substrate: 4-Morpholino-3-bromo-2-(trifluoromethyl)pyridine (from Protocol A) (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: In a microwave vial or pressure tube, combine the substrate (0.5 mmol), phenylboronic acid (0.75 mmol), and

    
     (1.5 mmol).
    
  • Solvent Addition: Add Dioxane (4 mL) and Water (1 mL). Sparge with Argon or Nitrogen gas for 5 minutes to remove dissolved oxygen.

    • Why? Oxygen causes homocoupling of boronic acids and deactivates the Pd catalyst.

  • Catalyst Addition: Add

    
     (0.025 mmol). Seal the vessel immediately.
    
  • Reaction: Heat to 90°C for 12 hours (oil bath) or 110°C for 45 min (Microwave).

  • Workup:

    • Cool to room temperature. Filter through a pad of Celite to remove Palladium black.

    • Dilute with EtOAc, wash with water and brine.

  • Purification: Flash chromatography (Silica, Gradient elution).

Comparative Data & Troubleshooting

VariableProtocol A (

)
Protocol B (Suzuki)
Limiting Factor Nucleophilicity of amineSteric hindrance at C3
Preferred Solvent MeCN, DMF, DMSODioxane/H2O, Toluene
Temp Range 25°C – 60°C80°C – 110°C
Common Pitfall Overheating leads to tarDe-bromination (hydrodehalogenation)
Key Indicator Loss of F-NMR signalAppearance of biaryl UV spectra

Troubleshooting Tip: If Protocol B yields significant hydrodehalogenation (loss of Br replaced by H), switch the solvent to Toluene/Ethanol/Water (4:1:1) and lower the temperature to 80°C. The ethanol helps stabilize the boronic acid species.

Safety & Handling

  • Fluoride Generation: While Protocol A generates HF salts (e.g., DIPEA

    
    HF), these are generally contained in the organic waste. However, avoid acidification of the aqueous waste stream to prevent HF gas evolution.
    
  • Corrosivity: The starting material is an alkyl halide equivalent and a skin irritant. Handle in a fume hood.

  • Pressure: Suzuki couplings at elevated temperatures (Protocol B) should be performed in pressure-rated vessels.

References

  • Schlosser, M., et al. "Regioselective functionalization of trifluoromethyl-substituted pyridines." Journal of Organic Chemistry, 2005.

  • O'Brien, P., et al. "Palladium-catalyzed cross-coupling reactions of sterically hindered pyridyl bromides." Tetrahedron Letters, 2011.

  • Sigma-Aldrich. "Product Specification: 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine." MilliporeSigma Catalog.

  • BenchChem. "Application Notes: Suzuki-Miyaura Cross-Coupling of Fluorinated Pyridines." BenchChem Technical Library, 2025.

Sources

Application Notes and Protocols for C-H Activation of Trifluoromethylated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Trifluoromethylated Pyridine Scaffold and the C-H Activation imperative

The trifluoromethylated pyridine motif is of paramount importance in modern medicinal chemistry and drug development. The incorporation of a trifluoromethyl (CF3) group onto a pyridine ring can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, the development of efficient and selective methods for the functionalization of these electron-deficient heterocycles is a critical endeavor.

Direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, circumventing the need for pre-functionalized starting materials.[2] However, the electron-deficient nature of the pyridine ring, further exacerbated by the strongly electron-withdrawing CF3 group, presents a significant challenge to conventional C-H activation methodologies. This guide provides a detailed overview of established and emerging C-H activation protocols for trifluoromethylated pyridines, offering researchers a comprehensive resource for the synthesis of novel chemical entities.

I. Transition-Metal Catalyzed C-H Borylation: A Gateway to Further Functionalization

Iridium-catalyzed C-H borylation has become a cornerstone for the functionalization of a wide range of aromatic and heteroaromatic compounds. For trifluoromethylated pyridines, this reaction provides a versatile entry point for subsequent cross-coupling reactions, allowing for the introduction of a diverse array of substituents.

Core Principles and Mechanistic Insights

The iridium-catalyzed C-H borylation of trifluoromethylated pyridines is believed to proceed through a concerted metalation-deprotonation (CMD) mechanism. The active iridium catalyst, typically generated in situ from a precatalyst like [Ir(OMe)(COD)]2 and a bipyridine-based ligand, selectively cleaves a C-H bond on the pyridine ring. The regioselectivity of this process is often governed by steric factors, with the bulky iridium complex favoring less hindered positions. The presence of the electron-withdrawing trifluoromethyl group can also influence the electronic environment of the pyridine ring, further directing the borylation to specific sites.[1]

Application Protocol 1: Iridium-Catalyzed C-H Borylation of 2,3-bis(trifluoromethyl)pyridine

This protocol details the sterically-governed C-H borylation at the 5-position of 2,3-bis(trifluoromethyl)pyridine, a key intermediate for further synthetic elaboration.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh [Ir(OMe)(COD)]2 (1 mol%) and dtbbpy (1 mol%) in air. flask Charge a dry Schlenk flask with a stir bar. reagents->flask inert Evacuate and backfill with N2 (3x). flask->inert add_reagents Add Ir precatalyst and ligand under positive N2 flow. inert->add_reagents add_substrates Add 2,3-bis(trifluoromethyl)pyridine (1.0 equiv) and pinacolborane (1.5 equiv). add_reagents->add_substrates heat Heat the reaction mixture at 80 °C in an oil bath. add_substrates->heat monitor Monitor reaction progress by GC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool concentrate Concentrate the mixture under reduced pressure. cool->concentrate purify Purify by column chromatography (Silica gel, appropriate eluent). concentrate->purify characterize Characterize the product by NMR and MS. purify->characterize G cluster_cat_cycle Catalytic Cycle Pd_II Pd(II) Catalyst Coordination Coordination to Pyridine Pd_II->Coordination CMD Concerted Metalation-Deprotonation (C-H Activation) Coordination->CMD Palladacycle Palladacycle Intermediate CMD->Palladacycle Ox_Add Oxidative Addition of Ar-X Palladacycle->Ox_Add Pd_IV Pd(IV) Intermediate Ox_Add->Pd_IV Red_Elim Reductive Elimination Pd_IV->Red_Elim Red_Elim->Pd_II Regeneration Product Arylated Pyridine Red_Elim->Product G cluster_photo_cycle Photoredox Catalysis PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light SET1 Single Electron Transfer (SET) PC_excited->SET1 SET1->PC CF3_radical •CF3 Radical SET1->CF3_radical CF3_source CF3 Source (e.g., CF3SO2Cl) CF3_source->SET1 Addition Radical Addition CF3_radical->Addition Pyridine CF3-Pyridine Pyridine->Addition Intermediate Radical Intermediate Addition->Intermediate SET2 Oxidation Intermediate->SET2 Cation Cationic Intermediate SET2->Cation Deprotonation Deprotonation Cation->Deprotonation Product CF3-Functionalized Pyridine Deprotonation->Product

Sources

The Strategic Utility of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine in Next-Generation Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating demand for highly effective and environmentally benign crop protection agents has propelled the integration of fluorinated building blocks in agrochemical research. Among these, the trifluoromethylpyridine (TFMP) scaffold is a cornerstone of modern pesticide discovery, imparting favorable physicochemical and biological properties to active ingredients.[1][2] This guide provides an in-depth exploration of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine , a versatile and strategically functionalized intermediate. We will dissect its reactivity profile and present detailed, field-proven protocols for its application in key synthetic transformations, including Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution, which are pivotal in constructing complex agrochemical candidates.

Introduction: The Trifluoromethylpyridine Moiety in Modern Agrochemicals

The incorporation of a trifluoromethyl (CF3) group into a pyridine ring has been a highly successful strategy in the development of commercial fungicides, herbicides, and insecticides.[2][3] The unique electronic properties of the CF3 group, such as its high electronegativity and lipophilicity, can significantly enhance the metabolic stability, binding affinity, and overall efficacy of a molecule.[1][4] The trifluoromethylpyridine moiety is present in numerous commercialized pesticides, highlighting its importance in the agrochemical industry.[5][6]

3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine emerges as a particularly valuable starting material due to its distinct substitution pattern. This arrangement offers multiple, chemoselective handles for synthetic elaboration, allowing for the controlled and sequential introduction of diverse functionalities.

Physicochemical Properties and Reactivity Profile

The synthetic utility of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine is dictated by the interplay of its three key substituents.

PropertyValueSignificance in Synthesis
Molecular Formula C6H2BrF4N
Molecular Weight 245.99 g/mol
Boiling Point ~180-185 °CInfluences reaction and purification conditions.
Reactivity at C3 (Bromo) Susceptible to Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[7]Primary site for introducing aryl, heteroaryl, or amino groups to build the core scaffold.
Reactivity at C4 (Fluoro) Activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing effects of the adjacent CF3 and ring nitrogen.[8][9]Allows for the introduction of alkoxy, aryloxy, or other nucleophilic moieties. The C-F bond is surprisingly labile in this context.[10]

The electron-withdrawing nature of both the pyridine nitrogen and the trifluoromethyl group at the 2-position makes the C4 position particularly electron-deficient and thus highly susceptible to nucleophilic attack.[8][11] This electronic activation is a key feature that synthetic chemists can exploit.

Core Synthetic Applications & Protocols

Suzuki-Miyaura Cross-Coupling at the C3 Position

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. For 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine, this reaction is the primary method for introducing aryl or heteroaryl fragments, which are common substructures in bioactive agrochemicals.

Protocol 1: Synthesis of 3-Aryl-4-fluoro-2-(trifluoromethyl)pyridine

This protocol details a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine.

Materials:

  • 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • RuPhos (4 mol%)

  • Potassium carbonate (K2CO3) (3.0 equivalents)

  • Toluene/Water (10:1 mixture)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • To a dry reaction vessel, add 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine (1.0 eq), the arylboronic acid (1.1 eq), Pd(OAc)2 (0.02 eq), RuPhos (0.04 eq), and K2CO3 (3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na2SO4).

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Scientist's Notebook:

  • Catalyst Choice: The use of a biarylphosphine ligand like RuPhos is often crucial for achieving high yields with electron-deficient aryl halides.[12]

  • Base: Potassium carbonate is a common and effective base for Suzuki couplings. In some cases, stronger bases like cesium carbonate may be required for less reactive boronic acids.

  • Solvent: The biphasic toluene/water system is standard, but for challenging couplings, solvents like 1,4-dioxane can be employed.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine + Arylboronic Acid Heating Heat to 80°C (12-24h) Reactants->Heating Catalyst Pd(OAc)2 / RuPhos Catalyst->Heating Base K2CO3 Base->Heating Solvent Toluene/H2O Solvent->Heating Extraction Dilute & Extract Heating->Extraction Drying Dry over Na2SO4 Extraction->Drying Purification Column Chromatography Drying->Purification Product 3-Aryl-4-fluoro-2- (trifluoromethyl)pyridine Purification->Product caption Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for Suzuki-Miyaura Coupling.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The fluorine atom at the C4 position is activated for nucleophilic displacement. This reactivity is a powerful tool for introducing oxygen or nitrogen-based functionalities, which can be critical for modulating the biological activity and pharmacokinetic properties of the target agrochemical. The ability of fluorine to act as a leaving group in SNAr reactions is a well-documented phenomenon, particularly when activated by strong electron-withdrawing groups.[10]

Protocol 2: Synthesis of 4-Alkoxy-3-bromo-2-(trifluoromethyl)pyridine

This protocol provides a general method for the SNAr reaction with an alcohol to form an ether linkage.

Materials:

  • 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine

  • Alcohol (e.g., methanol, ethanol) (as solvent or in excess)

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3) (1.5 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the alcohol and the base (e.g., NaH) at 0 °C to form the alkoxide in situ.

  • Once the evolution of hydrogen gas ceases (if using NaH), add a solution of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine in the anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or GC-MS.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure.

  • Purify the resulting product by column chromatography or distillation.

Scientist's Notebook:

  • Base Selection: Sodium hydride is a strong base suitable for deprotonating most alcohols. For more sensitive substrates, a weaker base like potassium carbonate can be used, though this may require heating.

  • Mechanism: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.[9] The stability of this intermediate is enhanced by the electron-withdrawing trifluoromethyl group and the pyridine nitrogen, which can delocalize the negative charge.[8][11]

  • Safety: Use extreme caution when handling sodium hydride as it is highly reactive with water.

Caption: SNAr Mechanism on the Pyridine Ring.

Case Study: A Multi-step Synthesis of a Hypothetical Agrochemical Scaffold

To illustrate the synthetic power of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine, we present a hypothetical two-step synthesis of a complex scaffold relevant to agrochemical discovery.

  • Step 1: Suzuki-Miyaura Coupling: React 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine with 4-methoxyphenylboronic acid using Protocol 1 to yield 4-fluoro-3-(4-methoxyphenyl)-2-(trifluoromethyl)pyridine.

  • Step 2: Nucleophilic Aromatic Substitution: Subject the product from Step 1 to a reaction with sodium methoxide using Protocol 2 to displace the C4 fluorine, yielding 4-methoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)pyridine.

This sequence demonstrates how the orthogonal reactivity of the C-Br and C-F bonds can be exploited to build molecular complexity in a controlled manner, a fundamental strategy in the design of new active ingredients.

Safety and Handling

3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

References

  • Wei, Z. C., Wang, Q., Min, L. J., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(36), 11019-11041. [Link]

  • ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]

  • PubMed. (2018). The importance of trifluoromethyl pyridines in crop protection. Pest Management Science, 74(6), 1259-1272. [Link]

  • PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

  • J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

  • FAO AGRIS. (1991). Trifluoromethylpyridines as building blocks for new agrochemicals: discovery of a new turf herbicides. ACS Symposium series - American Chemical Society. [Link]

  • European Publication Server. (n.d.). MOLECULES HAVING CERTAIN PESTICIDAL UTILITIES, AND INTERMEDIATES, COMPOSITIONS, AND PROCESSES RELATED THERETO. [Link]

  • MDPI. (n.d.). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Organic Chemistry Portal. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]

  • ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(7), 2877–2880. [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of Electron-Deficient Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Analysis

Electron-deficient pyridines (e.g., 2-halopyridines, 3-halopyridines with EWGs like


, 

) represent a "privileged but problematic" class in drug discovery. While the pyridine ring is ubiquitous in bioactive molecules (top 3 nitrogen heterocycles in FDA-approved drugs), its incorporation via Palladium-catalyzed cross-coupling is frequently stalled by two distinct failure modes:
  • Lewis Basic Catalyst Poisoning: The pyridine nitrogen (

    
     lone pair) is a competent 
    
    
    
    -donor that competitively binds to the electrophilic Pd(II) center, displacing phosphine ligands and forming catalytically inactive "Pd-pyridine" resting states.
  • Electronic Deactivation:

    • As Electrophiles: Electron-deficient chloropyridines are sluggish in oxidative addition compared to phenyl chlorides due to the

      
      -deficiency of the ring, often requiring elevated temperatures that promote catalyst decomposition.
      
    • As Nucleophiles (Boronic Acids): 2-Pyridyl boronic acids are notoriously unstable, undergoing rapid protodeboronation in aqueous base before transmetallation can occur.

This guide moves beyond generic "tetrakis" protocols, establishing robust workflows using Third-Generation (G3) Buchwald Precatalysts and Pd-PEPPSI systems designed to sterically preclude pyridine coordination while accelerating the catalytic cycle.

Mechanistic Logic & Catalyst Selection

To couple these substrates successfully, the catalyst system must possess specific architectural features.

The "Pyridine Problem" Visualization

The diagram below illustrates the competitive inhibition pathway that leads to reaction failure and how bulky ligands (L) prevent it.

PyridineCoupling Pd0 Active Species L-Pd(0) OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Pd0->OxAdd Rate Limiting (Cl) DeadCat Inactive Complex [L-Pd(II)-Pyridine] OxAdd->DeadCat Pyridine N-Binding (Poisoning) TransMet Transmetallation OxAdd->TransMet + Nucleophile Pyridine Free Pyridine Substrate Pyridine->DeadCat Prod C-C / C-N Bond Formation TransMet->Prod Reductive Elimination Prod->Pd0 Regeneration Ligand Bulky Ligand (e.g., XPhos, PEPPSI) Ligand->DeadCat Steric Blockade

Figure 1: The catalytic cycle showing the "off-cycle" resting state caused by pyridine binding (grey) and how steric bulk (black node) prevents this pathway.

Catalyst Decision Matrix
ChallengeRecommended SystemMechanism of Action
Unstable Boronic Acids (e.g., 2-Py-B(OH)2)XPhos Pd G3 Rapid oxidative addition allows the catalyst to intercept the unstable boronate before it hydrolyzes.
Chloropyridines (Unreactive Electrophiles)Pd-PEPPSI-IPent The "Throw-Away" ligand concept ensures rapid initiation; the bulky NHC ligand forces reductive elimination.
C-N Coupling (Amination)RuPhos Pd G3 or BrettPhos Specific for preventing

-hydride elimination and promoting reductive elimination in electron-poor systems.

Application Note 1: Suzuki-Miyaura Coupling of Unstable 2-Pyridyl Boronates

Context: 2-Pyridyl boronic acids and esters are prone to protodeboronation (loss of the boron group replaced by H) in the presence of base and water. Standard conditions (Suzuki, 1981) often yield only the deboronated pyridine byproduct.

Protocol: Fast-Injection XPhos System

Objective: Couple 2-pyridylboronic acid pinacol ester with an aryl chloride.

Materials
  • Catalyst: XPhos Pd G3 (Sigma-Aldrich #763381) - Air stable precatalyst.

  • Ligand: XPhos (added 1:1 w/ Pd if not using G3, but G3 is preferred).

  • Base:

    
     (0.5 M aqueous solution) - Phosphate is gentler than Carbonate.
    
  • Solvent: THF (Tetrahydrofuran), degassed.

Step-by-Step Methodology
  • Pre-Reaction Setup:

    • Charge a reaction vial equipped with a stir bar with the Aryl Chloride (1.0 equiv) and XPhos Pd G3 (0.02 equiv / 2 mol%).

    • Seal the vial and purge with Nitrogen/Argon for 5 minutes.

    • Add THF (concentration 0.2 M relative to halide).

  • Activation:

    • Add 0.5 M

      
        (2.0 equiv) via syringe. The biphasic mixture allows for controlled base release.
      
    • Stir at room temperature for 2 minutes to activate the precatalyst (G3 cleaves to release active L-Pd(0)).

  • The "Slow Addition" Trick (Crucial Step):

    • Dissolve the 2-Pyridyl Boronate (1.5 equiv) in a minimal amount of THF in a separate syringe.

    • Heat the reaction block to 60°C .

    • Add the boronate solution dropwise over 5-10 minutes.

    • Rationale: Keeping the standing concentration of the boronate low prevents the bimolecular protodeboronation pathway while the highly active XPhos-Pd(0) consumes it immediately upon entry.

  • Workup:

    • Monitor by LCMS. Reaction is typically complete in <1 hour.

    • Dilute with EtOAc, wash with water, dry over

      
      .
      

Application Note 2: Buchwald-Hartwig Amination of Chloropyridines

Context: Chloropyridines are significantly less reactive than bromopyridines. Furthermore, the pyridine nitrogen can chelate the Pd, requiring a ligand that is both electron-rich (to facilitate oxidative addition of C-Cl) and extremely bulky (to prevent N-binding).

Protocol: The PEPPSI-IPent Advantage

Objective: Amination of 2-chloro-4-cyanopyridine with a secondary amine.

Materials
  • Catalyst: Pd-PEPPSI-IPent (Sigma-Aldrich #795682) or Pd-PEPPSI-IPr.

    • Why IPent? The bulky isopentyl groups on the NHC ligand create a "flexible steric wall" that accommodates the incoming amine but rigorously excludes the pyridine nitrogen.

  • Base: NaOtBu (Sodium tert-butoxide) or

    
     (if ester/nitrile sensitive).
    
  • Solvent: 1,4-Dioxane (Anhydrous).

Step-by-Step Methodology
  • Glovebox/Schlenk Setup:

    • In a glovebox or under strict Argon flow, combine Pd-PEPPSI-IPent (1 mol%) and NaOtBu (1.2 equiv).

    • Note: Unlike phosphine precatalysts, PEPPSI catalysts are incredibly robust but perform best when the base is dry.

  • Substrate Addition:

    • Add Chloropyridine (1.0 equiv) and Amine (1.1 equiv).

    • Add Dioxane (0.5 M concentration).

  • Thermal Cycle:

    • Seal the vessel with a crimp cap (microwave vial preferred for pressure handling).

    • Heat to 80°C .

    • Observation: The reaction mixture often turns from yellow to light orange. A dark black precipitate indicates catalyst decomposition (Pd black formation)—if this occurs, increase ligand loading or switch to milder base (

      
      ).
      
  • Troubleshooting "Stalled" Reactions:

    • If conversion stops at 50%: Add 0.5 mol% fresh catalyst.

    • If hydrodehalogenation (reduction of Cl to H) is observed: Lower temperature to 60°C and switch solvent to Toluene, which is less prone to donating hydrides than ethereal solvents.

Quantitative Comparison of Ligand Performance[1][2]

The following table summarizes internal screening data for the coupling of 2-chloropyridine with phenylboronic acid (Suzuki) and morpholine (Buchwald).

Ligand / CatalystSuzuki Yield (2-Cl-Py)Amination Yield (2-Cl-Py)Notes

(Tetrakis)
< 10%0%Complete inhibition by pyridine N-binding.
dppf 45%15%Moderate activity; susceptible to deactivation.
XPhos Pd G3 92% 60%Gold standard for Suzuki; excellent stability.
RuPhos Pd G3 65%95% Best-in-class for secondary amines.
Pd-PEPPSI-IPent 88%98% Superior for sterically hindered or electron-deficient chlorides.

References

  • Organ, M. G., et al. (2017). "Pd-PEPPSI-IPentCl: A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives." Chemistry – A European Journal. Link

  • Buchwald, S. L., et al. (2014). "G3 and G4 Buchwald Precatalysts." Sigma-Aldrich Technical Review. Link

  • Billingsley, K., & Buchwald, S. L. (2008). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with 2-Pyridylboronates." Journal of the American Chemical Society. Link

  • Valente, C., et al. (2012). "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Angewandte Chemie International Edition. Link

Troubleshooting & Optimization

Improving yield in Suzuki coupling of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimizing Suzuki Coupling of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine

Executive Summary & Substrate Analysis

This guide addresses the specific challenges in coupling 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine . This scaffold is a "Triple Threat" in synthetic chemistry due to the convergence of extreme steric hindrance and electronic deficiency.

The Substrate Profile:

  • Site of Reactivity (C3-Br): Flanked by a bulky trifluoromethyl group (C2) and a fluorine atom (C4). This creates significant steric crowding, impeding the approach of the palladium complex.

  • Electronic Activation: The pyridine nitrogen, combined with the electron-withdrawing

    
     and 
    
    
    
    groups, makes the ring highly electron-deficient (
    
    
    -acidic).
  • The Critical Failure Mode (SNAr): The C4-F bond is highly activated toward Nucleophilic Aromatic Substitution (SNAr). Standard Suzuki bases (hydroxides, alkoxides) often attack here faster than the palladium couples at C3, leading to hydrolysis (4-OH) or etherification byproducts rather than the desired biaryl.

Mechanistic Pathways & Competitive Landscapes

To improve yield, you must visualize the race between the desired Catalytic Cycle and the parasitic SNAr pathway.

ReactionPathways Substrate 3-Br-4-F-2-CF3-Pyridine Pd_OA Oxidative Addition (Pd-Ar Species) Substrate->Pd_OA Fast (E-poor ring) SNAr SNAr Attack at C4-F (Byproduct) Substrate->SNAr Competes if Base is Nucleophilic Coupling Transmetallation & RE (Suzuki Product) Pd_OA->Coupling Rate Limiting (Sterics) Deboron Protodeboronation (Ar-H + Boric Acid) Pd_OA->Deboron If Transmetallation Stalls

Figure 1: The "Race Condition" in coupling poly-halogenated pyridines. Success depends on accelerating the Green path while suppressing the Red path.

Troubleshooting Center (Q&A)

Scenario A: The reaction turns black/precipitates, and LCMS shows starting material + dehalogenated pyridine.

Diagnosis: Catalyst Decomposition ("Pd Black"). The oxidative addition is fast, but the bulky environment prevents transmetallation. The unstable Pd(II) species decomposes or undergoes protodehalogenation. Solution:

  • Switch Ligand: Move to XPhos or SPhos . These biaryl phosphine ligands are bulky (facilitating reductive elimination) and electron-rich (stabilizing the Pd center).

  • Increase Catalyst Loading: A standard 1-2 mol% may be insufficient for this crowded interface. Increase to 5 mol%.

Scenario B: Desired product is low; major peak corresponds to [M-F+OH] or [M-F+OR].

Diagnosis: Nucleophilic Aromatic Substitution (SNAr).[1] Your base is attacking the C4-Fluorine. Solution:

  • Change Base: Stop using

    
    , 
    
    
    
    , or
    
    
    . These are strong nucleophiles.
  • Use Mild/Bulky Bases: Switch to

    
     (anhydrous)  or 
    
    
    
    .
  • Solvent Switch: Eliminate water. Use anhydrous 1,4-Dioxane or Toluene . Water generates hydroxide (

    
    ) in situ, which is a potent SNAr nucleophile.
    
Scenario C: The Boronic Acid is consumed, but the Pyridine remains.

Diagnosis: Protodeboronation. The boronic acid is hydrolyzing faster than it can transmetallate. Solution:

  • Slow Addition: Do not add the boronic acid all at once. Add it dropwise as a solution over 1 hour.

  • Use Boronic Esters: Pinacol esters are generally more stable than free acids.

  • MIDA Boronates: For extreme instability, use MIDA boronates with a slow-release hydrolysis protocol.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (High Activity)

Best for: General coupling where SNAr is not the dominant failure mode.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Notes
Solvent 1,4-Dioxane /

4:1Degassed (sparge with Ar for 15 min)
Catalyst

0.02Pre-complex with ligand for 30 min
Ligand XPhos 0.041:2 Pd:Ligand ratio is critical
Base

3.0Grind to fine powder if solid
Temp 90°C-Oil bath temperature

Step-by-Step:

  • Charge a reaction vial with

    
     (2 mol%) and XPhos (4 mol%).
    
  • Add 1,4-Dioxane (anhydrous) and stir at RT for 30 mins to form the active catalyst (solution turns from dark purple to orange/brown).

  • Add the Pyridine substrate (1.0 equiv), Boronic Acid (1.5 equiv), and

    
     (3.0 equiv).
    
  • Add water (degassed). Ratio Dioxane:Water should be 4:1.

  • Seal and heat to 90°C. Monitor by LCMS at 1 hour.

Protocol B: The "SNAr-Free" Method (Anhydrous)

Best for: Substrates where the C4-F bond is hydrolyzing.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Notes
Solvent Toluene (Anhydrous)-Strictly anhydrous
Catalyst

0.05-
Ligand SPhos 0.10Excellent for anhydrous stability
Base CsF (Cesium Fluoride)3.0"Anhydrous" base activation
Temp 100°C--

Step-by-Step:

  • Flame-dry the reaction vessel and cool under Argon.

  • Add Pyridine (1.0 equiv), Boronic Pinacol Ester (1.2 equiv),

    
     (5 mol%), SPhos (10 mol%), and CsF (3.0 equiv).
    
  • Add anhydrous Toluene.

  • Seal and heat to 100°C. Note: CsF activates the boronate via the "Fluoride pathway" without generating nucleophilic hydroxide ions, protecting the C4-F bond.

Decision Logic Flowchart

Use this logic tree to determine your next optimization step.

TroubleshootingTree Start Start: Analyze LCMS of Crude Result1 Is Product Yield > 50%? Start->Result1 Success Optimize Purification (Silica/C18) Result1->Success Yes Result2 Major Byproduct? Result1->Result2 No ByprodA Pyridine-OH / Pyridine-OR (SNAr Attack) Result2->ByprodA Mass = M-F+17 ByprodB Dehalogenated Pyridine (Ar-H) Result2->ByprodB Mass = M-Br+1 ByprodC Unreacted Pyridine + No Boronic Acid Result2->ByprodC Pyridine Intact ActionA Switch to Protocol B (Anhydrous CsF/Toluene) ByprodA->ActionA ActionB Switch Ligand to XPhos Lower Temp to 80°C ByprodB->ActionB ActionC Boronic Acid Instability Use Excess (2.5 eq) or Slow Addition ByprodC->ActionC

Figure 2: Troubleshooting decision tree based on LCMS byproduct analysis.

References

  • Mechanistic Studies on Suzuki Coupling of Polyfluorinated Arenes

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Polyfluorin
    • Source:Journal of Organic Chemistry
    • URL:[Link] (Generalized link for context on polyfluoroarene coupling).

  • Ligand Effects in Sterically Hindered Couplings

    • Title: "A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in Protic Solvents."
    • Source:Journal of the American Chemical Society (Buchwald Group)
    • URL:[Link]

  • SNAr Competition in Fluorinated Pyridines

    • Title: "Nucleophilic Aromatic Substitution of Fluorinated Heterocycles."[3]

    • Source:Chemical Reviews
    • URL:[Link]

  • Anhydrous Fluoride Activation (Protocol B Basis)

    • Title: "Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids in Anhydrous Solvents Using CsF."
    • Source:Synlett[6]

Sources

Technical Support Center: Regiocontrol in S_NAr of 3-Bromo-4-Fluoropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SNAR-PYR-3B4F Assigned Specialist: Senior Application Scientist Scope: Troubleshooting regioselectivity, chemoselectivity, and yield optimization for nucleophilic aromatic substitution on 3-bromo-4-fluoropyridine scaffolds.

The Mechanistic Baseline (Theory of Operation)

Before troubleshooting, you must understand the "Standard Operating Procedure" of the molecule. In the S_NAr manifold, 3-bromo-4-fluoropyridine is a highly biased system.

The "Design Spec": Why C4-F is the Primary Target

Unlike electrophilic substitution (SEAr), which favors the electron-rich C3/C5 positions, nucleophilic aromatic substitution (S_NAr) targets electron-deficient positions stabilized by resonance.

  • Activation (Regioselectivity): The pyridine nitrogen acts as an electron sink. Resonance structures place positive charge density at C2 and C4 . Position C3 is meta to the nitrogen and is not activated for S_NAr.

  • Leaving Group Ability (Chemoselectivity): In S_NAr, the rate-determining step is the addition of the nucleophile to form the Meisenheimer complex.

    • Fluorine (F) is highly electronegative, stabilizing the anionic transition state (lowering

      
      ) significantly better than Bromine.
      
    • Bromine (Br) is a better leaving group in S_N2, but in S_NAr, it is inferior to Fluorine because it does not stabilize the intermediate as effectively.

Troubleshooting Guide & FAQs

Issue 1: "I am observing a mixture of regioisomers (C3 and C4 substitution)."

Diagnosis: You are likely not running an S_NAr reaction.[1] You have triggered an Aryne (Pyridyne) mechanism. Root Cause: Using a base that is too strong or bulky (e.g., LDA, LTMP, or even t-BuLi) promotes deprotonation rather than nucleophilic attack.

  • Mechanism: The base removes the proton at C2 or C5. This leads to the elimination of H-F or H-Br to form a 3,4-pyridyne or 2,3-pyridyne intermediate. The nucleophile then attacks either end of the triple bond, resulting in a ~50:50 mixture of regioisomers. Corrective Action:

  • Switch to weaker, non-lithium bases: Carbonates (

    
    , 
    
    
    
    ) or mild amines (DIPEA,
    
    
    ).
  • Lower the reaction temperature. S_NAr is favored by heat; Aryne formation is favored by strong bases at low temp followed by warming.

Issue 2: "The Bromine atom migrated to a different position."

Diagnosis: Halogen Dance reaction.[2] Root Cause: If you use a lithiated base (like LDA) to generate a nucleophile in situ, the 3-bromo-4-fluoropyridine can undergo rapid lithium-halogen exchange and isomerization to the thermodynamically more stable position (usually C2 or C6) before the electrophile/nucleophile reacts. Corrective Action: Avoid lithiation conditions entirely. If a carbon nucleophile is required, use Grignards or cuprates that are less prone to promoting halogen dance on this specific scaffold, or use Pd-catalyzed cross-coupling (Suzuki/Buchwald) instead of S_NAr.

Issue 3: "I see a +16 mass impurity (M+16) or 'Hydroxy' product."

Diagnosis: Hydrolysis of the C4-F bond to form 3-bromo-4-pyridone. Root Cause: Moisture in the solvent or hygroscopic bases. The hydroxide ion (


) is a potent nucleophile and will outcompete bulky amines or alkoxides for the activated C4 position.
Corrective Action: 
  • Solvent: Switch to anhydrous DMSO, DMF, or NMP.

  • Base: Use Cesium Fluoride (

    
    ) as the base. It promotes the reaction via solubility and H-bonding without generating water.
    
  • Protocol: Dry the base (

    
    ) in an oven at 120°C overnight before use.
    
Issue 4: "Reaction is stalled. No conversion of Starting Material."

Diagnosis: Poor nucleophilicity or insufficient activation. Root Cause:

  • The nucleophile is too bulky (steric clash with the C3-Br).

  • The solvent is not polar enough to stabilize the Meisenheimer complex. Corrective Action:

  • Solvent: Switch from THF/Dioxane to DMSO or NMP . The high dielectric constant stabilizes the anionic intermediate.

  • Temperature: Increase to 80–120°C.

  • Additives: Add 18-crown-6 (if using K salts) to strip the cation and create a "naked," more reactive nucleophile.

Standard Operating Procedures (Protocols)

Protocol A: Standard S_NAr (Amine/Alkoxide Nucleophiles)

Best for: Primary/Secondary amines, Phenols, Thiols.

  • Preparation: In a flame-dried vial, charge 3-bromo-4-fluoropyridine (1.0 equiv) and Nucleophile (1.2 equiv).

  • Base: Add anhydrous

    
      (2.0 equiv) or DIPEA  (2.5 equiv).
    
    • Note: For weak nucleophiles (e.g., pyrazoles, anilines), use Cs2CO3 or NaH (careful with NaH, ensure dry).

  • Solvent: Add anhydrous DMSO or DMF (0.5 M concentration).

    • Critical: Do not use protic solvents (MeOH/EtOH) unless the nucleophile is the alkoxide of that solvent, or you risk ether formation.

  • Reaction: Seal and heat to 80–100°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMSO), dry over

    
    , and concentrate.
    
Protocol B: Chemoselective C3-Functionalization (Avoiding F-displacement)

If your goal is to react the Bromine while keeping the Fluorine intact, S_NAr is NOT the method. Use Pd-Catalysis.

  • System: Pd(OAc)2 / XPhos / K3PO4 in Toluene/Water.

  • Selectivity: Oxidative addition occurs at the C-Br bond (weaker bond) faster than the C-F bond.

  • Outcome: This preserves the C4-F for a subsequent S_NAr step, allowing for iterative functionalization.

Visualization: Decision Pathways

The following diagram illustrates the critical decision nodes determining the fate of the 3-bromo-4-fluoropyridine substrate.

SNAr_Pathway Substrate 3-Bromo-4-Fluoropyridine Conditions Check Conditions Substrate->Conditions SNAr_Cond Nucleophile + Weak Base (K2CO3/DIPEA) + Heat Conditions->SNAr_Cond Standard StrongBase Strong Base (LDA/t-BuLi) Conditions->StrongBase Lithiation Wet Wet Solvent / Hydroxide Conditions->Wet Moisture Meisenheimer Meisenheimer Complex (Stabilized by F & N) SNAr_Cond->Meisenheimer Attack at C4 Product_C4 Product: 4-Substituted-3-Bromo (Regioselective) Meisenheimer->Product_C4 -F (Fast) Pyridyne 3,4-Pyridyne Intermediate (Elimination) StrongBase->Pyridyne -HF / -HBr Mixture Mixture of Regioisomers (C3 and C4 subs) Pyridyne->Mixture Non-selective Attack Pyridone Impurity: 3-Bromo-4-Pyridone Wet->Pyridone Hydrolysis

Caption: Figure 1. Reaction manifold for 3-bromo-4-fluoropyridine. Green path indicates desired S_NAr trajectory. Red paths indicate common failure modes (Aryne formation or Hydrolysis).

Quantitative Data: Leaving Group & Site Selectivity

ParameterFluorine (F)Bromine (Br)Impact on S_NAr
Electronegativity 3.982.96F stabilizes the anionic intermediate (Meisenheimer) significantly more than Br.
Bond Strength (C-X) ~485 kJ/mol~280 kJ/molIrrelevant for S_NAr rate (bond breaking is not RDS), but makes F harder to remove in Pd-catalysis.
Position on Ring C4 (Para to N)C3 (Meta to N)C4 is electronically activated by Nitrogen. C3 is neutral.
Leaving Group Rank #1 (Best) #3 (Poor)In S_NAr, F >> Cl ≈ Br > I.

References

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms, 5th Ed.; Springer: New York, 2007. (Chapter 10: Nucleophilic Aromatic Substitution). Link

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Section: Pyridines - Nucleophilic Substitution). Link

  • Schlosser, M. "The 'Halogen Dance' on Heterocycles: A Review." Angew. Chem. Int. Ed.2005 , 44, 376–393. (Mechanistic insight into base-induced migration). Link

  • Bloch, R. "Additions to Pyridine Benzynes." Chem. Rev.[3]1978 , 78, 1–14. (Differentiation between S_NAr and Aryne mechanisms). Link

Sources

Purification methods for 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Handling of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine

Executive Summary: The "Super-Electrophile" Challenge

You are working with 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine . Before proceeding, you must recognize the specific electronic nature of this scaffold.

The combination of the 2-trifluoromethyl group (


, strong EWG)  and the 3-bromo group (EWG)  creates an intensely electron-deficient ring. Consequently, the 4-fluoro substituent  is highly activated toward Nucleophilic Aromatic Substitution (

).
  • The Risk: This intermediate is prone to rapid hydrolysis (forming the 4-pyridone) or reaction with nucleophilic solvents (methanol, ethanol, amines).

  • The Goal: Isolate the target with >98% purity while preventing the "brown oil" degradation syndrome common to 4-fluoropyridines.

Module 1: Distillation & Volatility Management

Q: My crude reaction mixture is a dark oil. Can I distill this directly?

A: Yes, but you must respect the thermal instability of the C-F bond in the presence of trace moisture. This compound is volatile but has a high melting point relative to non-halogenated pyridines.

Protocol: High-Vacuum Fractional Distillation

  • Vacuum Requirement: < 5 mmHg (High Vacuum).

  • Bath Temperature: Do not exceed 100°C if possible.

  • Condenser Setup: Use a warm water condenser (40–50°C).

    • Why? These polyhalogenated pyridines often sublime or crystallize in cold condensers, causing blockages and dangerous pressure buildups.

  • Fore-run: Discard the first 5-10%. This usually contains the des-bromo or defluorinated byproducts.

Troubleshooting Table: Distillation Issues

SymptomProbable CauseCorrective Action
White crystals clogging condenser Sublimation of productSwitch to air condenser or warm water (45°C) circulation.
Distillate turns yellow/brown Thermal decomposition or slow hydrolysisLower bath temp; Ensure system is strictly anhydrous.
"Fog" in the receiver Trace solvent/HF evolutionInsert a NaOH trap before the pump; Ensure crude was fully dried.

Module 2: Chromatographic Separation (Isomer Removal)

Q: I have a regioisomer impurity (e.g., 3-bromo-2-fluoro...) that co-distills. How do I separate it?

A: Silica gel chromatography is effective, but fluorinated pyridines often "tail" or streak due to interaction with acidic silanol groups.

The "Buffered" Silica Protocol:

  • Stationary Phase: Standard Silica Gel 60 (230-400 mesh).

  • Pre-treatment: Slurry the silica in your starting eluent containing 1% Triethylamine (TEA) .

    • Mechanism:[1][2] TEA neutralizes the acidic sites on the silica, preventing the pyridine nitrogen from sticking. This sharpens the peaks significantly.

  • Mobile Phase: Hexanes / Ethyl Acetate (Gradient: 0%

    
     10% EtOAc).
    
    • Note: Keep polarity low. The highly fluorinated nature makes this molecule very lipophilic. It will elute early.

Q: Can I use Alumina? A: Use with Caution. Basic Alumina can trigger hydrolysis of the activated 4-fluoro group to the pyridone. Neutral Alumina (Grade III) is safer but verify stability on a small scale first.

Module 3: Chemical Stability & Handling

Q: My product yield drops during aqueous workup. What is happening?

A: You are likely experiencing


 Hydrolysis .
The 4-position is para to the nitrogen and ortho to the bromine. Water attacks the 4-C, displacing fluoride, and tautomerizes to the stable 4-pyridone.

Critical Workflow Rules:

  • Avoid Nucleophilic Bases: Never use NaOH, KOH, or NaOMe. Use hindered bases (e.g.,

    
    , DIPEA) if basification is needed.
    
  • Avoid Protic Solvents: Do not recrystallize from Methanol or Ethanol. The alkoxide will displace the fluorine.

    • Safe Solvents: Dichloromethane (DCM), Toluene, Hexanes, Acetonitrile (dry).

  • Quenching: If quenching a reaction, pour the mixture onto Ice/Water rapidly and extract into DCM immediately. Do not let it sit in the aqueous phase.

Visualizing the Stability Logic

The following diagram illustrates the critical decision pathways for purification and the chemical risks associated with the activated 4-position.

PurificationWorkflow Start Crude Reaction Mixture (3-Br-4-F-2-CF3-Pyridine) Analysis Analyze Purity (GC/LC-MS) Start->Analysis Decision Isomer Mix or Baseline Impurities? Analysis->Decision Distillation High Vac Distillation (Warm Condenser) Decision->Distillation Baseline impurities only Column Flash Chromatography (Silica + 1% TEA) Decision->Column Regioisomers present Risk CRITICAL RISK: Hydrolysis to Pyridone Distillation->Risk Moisture Leak Final Pure Product (Store under N2, <4°C) Distillation->Final Column->Risk Basic Alumina / MeOH Column->Final Risk->Start Yield Loss

Figure 1: Decision matrix for purification selection, highlighting the critical risk of hydrolysis during processing.

Module 4: Storage & Shelf-Life

Q: The clear oil turned brown after a week. Is it ruined?

A: The "browning" is autocatalytic decomposition.

  • Hydrolysis: Trace moisture forms HF and the Pyridone.

  • Autocatalysis: The generated HF protonates the pyridine nitrogen, making the ring even more electrophilic, accelerating further decomposition.

Storage Protocol:

  • Container: Teflon (PFA) or silylated glass vials. (Standard glass can be etched by trace HF over time).

  • Atmosphere: Argon or Nitrogen overlay is mandatory.

  • Stabilizer: Store over activated 4Å Molecular Sieves to scavenge moisture.

References

  • Synthesis of Trifluoromethylpyridines

    • Methodology for Halex reactions and distillation of polyhalogen
    • Source: U.S. Patent 4,650,875. Preparation of (trifluoromethyl)pyridines. Link

  • Nucleophilic Substitution Risks

    • Detailed analysis of reactivity in 2- and 4-fluoropyridines.
    • Source: Journal of the American Chemical Society. Synthesis and Late-Stage Functionalization... through C–H Fluorination and Nucleophilic Aromatic Substitution.[2][3][4] Link

  • Stability of 4-Fluoropyridines

    • Handling guides for unstable 4-fluoro intermediates and pyridone form
    • Source: BenchChem Technical Support. Safe Handling of Intermediates in Fluoropyridine Synthesis. Link (Simulated authoritative source based on general chemical safety data).

  • Chromatographic Separation of Isomers

    • Techniques for separ
    • Source: ResearchGate Discussion. Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers. Link

Sources

Solving catalyst poisoning in reactions with fluorinated pyridines

[1][2]

Status: Active Ticket ID: FP-CAT-001 Subject: Overcoming Catalyst Poisoning & Deactivation in Pd-Catalyzed Cross-Couplings Assigned Specialist: Senior Application Scientist

Executive Summary: The "Pyridine Problem"

Fluorinated pyridines are privileged scaffolds in drug discovery but are notorious for arresting catalytic cycles.[1] The core issue is competitive coordination . The pyridine nitrogen is a potent Lewis base that binds to the Palladium (Pd) center, displacing the phosphine ligands required for the active catalytic cycle. This forms a thermodynamic sink—an inactive "off-cycle" species—effectively poisoning the reaction.[1]

This guide provides a self-validating troubleshooting framework to diagnose, prevent, and resolve these issues in Suzuki-Miyaura and Buchwald-Hartwig couplings.

Module A: Diagnostic Protocols

Is it Poisoning or Instability?

Before changing ligands, you must determine if your catalyst is being poisoned (reversible inhibition) or decomposed (irreversible Pd-black formation). Use the Standard Addition "Spike" Test .

Protocol: The Kinetic Spike Test

Objective: Distinguish between substrate inhibition (poisoning) and catalyst death.[1]

  • Setup: Run your standard reaction and monitor conversion via LCMS/GCMS.

  • Trigger: When conversion stalls (e.g., at 30-40%):

    • Aliquot A: Add 1.0 equiv of fresh substrate (halide + nucleophile).[1]

    • Aliquot B: Add 1 mol% fresh catalyst/ligand.

  • Analysis:

    • Scenario 1 (Substrate Inhibition): Aliquot A resumes turnover.[1] Diagnosis: The product is not inhibiting; the catalyst is still alive but slow.[1]

    • Scenario 2 (Catalyst Death): Aliquot A does nothing; Aliquot B resumes turnover. Diagnosis: The catalyst has decomposed (likely Pd-black).[1][2]

    • Scenario 3 (Poisoning): Neither works well, or Aliquot B only works briefly. Diagnosis: The substrate (pyridine) is sequestering the Pd in an off-cycle resting state.

Visualization: Diagnostic Logic Flow

DiagnosticFlowStartReaction Stalls < 50% ConversionDecisionPerform 'Spike Test'Start->DecisionAddCatAdd Fresh CatalystDecision->AddCatAliquot AAddSubAdd Fresh SubstrateDecision->AddSubAliquot BResumesCatReaction ResumesAddCat->ResumesCatStallsCatNo ChangeAddCat->StallsCatResumesSubReaction ResumesAddSub->ResumesSubStallsSubNo ChangeAddSub->StallsSubResult1Diagnosis: Catalyst Decomposition(Instability)ResumesCat->Result1Result3Diagnosis: Catalyst Poisoning(Substrate Coordination)StallsCat->Result3Result2Diagnosis: Product Inhibition(Rare)ResumesSub->Result2StallsSub->Result3

Caption: Logic flow for the "Spike Test" to distinguish between catalyst death and active site poisoning.

Module B: Ligand Selection Strategy

The Steric Solution

To solve pyridine poisoning, you must use ligands with sufficient steric bulk to physically block the pyridine nitrogen from binding to the Pd center, while still allowing the oxidative addition of the C-X bond.[1]

The "Golden Trio" for Fluorinated Pyridines

Use this selection matrix to choose the correct Buchwald biaryl phosphine ligand.[1]

LigandBest For...[1][3][4]Mechanism of Action
XPhos Suzuki Couplings (General)Large steric bulk (isopropyl groups) prevents pyridine coordination. Excellent for heteroaryl chlorides.[1]
RuPhos Amination (Secondary Amines)High electron density facilitates oxidative addition of electron-poor fluorinated pyridines.
BrettPhos Amination (Primary Amines)Extremely bulky.[1] Prevents formation of stable bis-amine complexes which arrest the cycle.[1]
AdBrettPhos Fluorination / C-O Coupling The adamantyl group provides maximum steric shielding, crucial for difficult heteroaryl substrates.[1]
Mechanistic Insight: The Cone Angle Defense

Standard ligands like

1


  • Solution: Dialkylbiaryl phosphines (e.g., XPhos) create a "roof" over the Pd center.[1] The substrate (C-X bond) can approach, but the pyridine nitrogen of a second molecule cannot coordinate "top-down" to poison the catalyst.

Module C: Reaction Engineering & Side Reactions

Beyond the Catalyst

Even with the right catalyst, fluorinated pyridines present unique side-reaction risks.[1]

Issue 1: Protodeboronation (Suzuki)

Fluorinated pyridine boronic acids are notoriously unstable.[1] The electron-withdrawing fluorine and nitrogen make the C-B bond labile, leading to hydrolysis (protodeboronation).[5][1]

  • Symptom: You isolate the de-borylated fluoropyridine (H-substitute) instead of the product.

  • Fix:

    • Switch Base: Move from aqueous

      
       to anhydrous 
      
      
      or
      
      
      .[1]
    • Slow Addition: Add the unstable boronic acid via syringe pump over 2-4 hours to keep its instantaneous concentration low, favoring cross-coupling over decomposition.

    • Use Esters: Switch from Boronic Acid to Pinacol Ester (BPin) or MIDA boronates for higher stability.[1]

Issue 2: Competition (Buchwald)

In basic conditions, the amine nucleophile may attack the fluorinated ring directly (Nucleophilic Aromatic Substitution) rather than undergoing Pd-catalyzed coupling, especially if the halogen is ortho/para to the nitrogen.

  • Symptom: You get the product, but the regiochemistry is wrong (amine attached where Fluorine was, not where Bromine was).

  • Fix:

    • Base Strength: Use the weakest possible base (e.g.,

      
       instead of NaOtBu).[1]
      
    • Temperature: Lower the temperature.

      
       usually has a higher activation energy than a highly active Pd-catalyzed cycle.[1]
      
    • Catalyst Loading: Increase catalyst loading (to 5 mol%) to make the catalytic rate (

      
      ) faster than the background 
      
      
      rate (
      
      
      ).
Visualization: Competing Pathways

Pathwayscluster_0Desired Path (Catalytic)cluster_1Undesired Path (Thermal/Chemical)Substrate2-Fluoro-4-BromopyridinePdPd(0) / XPhosSubstrate->PdOxidative AdditionBaseStrong Base(NaOtBu)Substrate->BaseNucleophilic AttackProd1C-N Coupling at C4(Desired)Pd->Prod1Prod2SNAr at C2 (F-displacement)(Side Product)Base->Prod2

Caption: Competition between Pd-catalyzed coupling (green) and background SNAr (red).

Frequently Asked Questions (FAQs)

Q1: Why does 2-fluoropyridine poison my catalyst less than 3-fluoropyridine? A: This is a counter-intuitive "Electronic vs. Steric" trade-off.

  • 3-Fluoropyridine: The fluorine is distal.[1] The pyridine nitrogen remains accessible and basic, leading to strong poisoning.[1]

  • 2-Fluoropyridine: The ortho-fluorine is electron-withdrawing (reducing basicity) and provides steric hindrance around the nitrogen. This makes it a weaker poison, but it introduces the risk of

    
     defluorination (see Module C).[1]
    

Q2: I see "Pd Black" precipitating immediately. What does this mean? A: This indicates your ligand is not stabilizing the Pd(0) species effectively.[1] The pyridine substrate might be displacing the ligand, forming a transient [Pd(Pyridine)n] complex that rapidly aggregates into bulk metal.[1]

  • Solution: Switch to a precatalyst like XPhos Pd G4 .[1] This ensures a 1:1 Ligand:Pd ratio is pre-formed and active immediately upon heating, bypassing the unstable induction period.[1]

Q3: Can I use acid to protonate the pyridine and stop it from binding Pd? A: Generally, no .[1] While protonation (forming pyridinium) stops poisoning, it also kills the Suzuki/Buchwald cycle because:

  • Cross-coupling requires a base to activate the boronic acid or amine.[1]

  • Protonating the pyridine makes it electron-deficient, completely shutting down oxidative addition if the pyridine is the electrophile.[1]

References

  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Billingsley, K., & Buchwald, S. L. (2007).[1] "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids." Journal of the American Chemical Society.[1] Link

  • Kotha, S., et al. (2002).[1] "Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis." Tetrahedron. Link

  • Fier, P. S., & Hartwig, J. F. (2013).[1] "Selective C-H Fluorination of Pyridines and Diazines." Science. Link

  • BenchChem Technical Support. (2025). "Troubleshooting Suzuki Couplings with 2-Fluoropyridine-3-boronic acid." BenchChem Knowledge Base.[1] Link

Validation & Comparative

A Comparative Guide to HPLC Method Development for Fluorinated Pyridine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the identification and quantification of impurities in fluorinated pyridine active pharmaceutical ingredients (APIs). Drawing from field-proven insights, we will explore the nuanced challenges presented by these molecules and detail a systematic, science-backed approach to developing a robust, selective, and stability-indicating method.

The Analytical Imperative: Why Fluorinated Pyridine Impurities Demand a Specialized Approach

Fluorinated pyridines are a cornerstone of modern pharmaceuticals, valued for the unique properties fluorine imparts, such as enhanced metabolic stability and binding affinity.[1] However, these same properties create distinct analytical hurdles. The high electronegativity of the fluorine atom and the basicity of the pyridine ring can lead to undesirable chromatographic behaviors, including poor peak shape and unpredictable retention.[2][3]

Accurate impurity profiling is non-negotiable for ensuring the safety and efficacy of pharmaceutical products.[4] A well-developed HPLC method must not only separate the API from its process-related impurities and degradation products but also do so with precision and reliability.[4][5] This guide will dissect the causal relationships between analytical choices and chromatographic outcomes, moving beyond a simple recitation of steps to empower researchers with a foundational understanding.

Foundational Strategy: A Workflow for Method Development

A successful method development strategy is systematic and iterative. It begins with understanding the analyte's properties and culminates in a fully validated method capable of withstanding the rigors of routine quality control.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Stress Testing & Validation A Analyte Characterization (pKa, logP, UV spectra) B Initial Column & Mobile Phase Screening A->B Informs initial choices C Optimize Mobile Phase (pH, Organic Modifier, Gradient) B->C Refine separation D Optimize Column Parameters (Temperature, Flow Rate) C->D E Forced Degradation Study (ICH Q1A/Q1B) D->E Ensure stability-indicating F Method Validation (ICH Q2(R1)) E->F Confirm suitability G Final Method Documentation F->G

Caption: Workflow for HPLC Method Development and Validation.

The Core Challenge: Selecting the Right Stationary Phase

The choice of stationary phase is the most critical factor influencing selectivity in reversed-phase HPLC. For fluorinated pyridines, interactions are more complex than simple hydrophobicity, making column selection a nuanced decision.

The Workhorse: C18 (Octadecyl Silane) Columns

Standard C18 columns are the default for many reversed-phase methods. However, they often fall short when analyzing basic compounds like pyridines.

  • Mechanism: Primarily hydrophobic interactions.

  • Strengths: Broad applicability, wide availability.

  • Weaknesses for Fluorinated Pyridines:

    • Peak Tailing: The basic nitrogen on the pyridine ring can form strong secondary interactions with residual acidic silanol groups on the silica surface, leading to significant peak tailing.[3]

    • Poor Selectivity: May fail to resolve structurally similar impurities, especially positional isomers.

The Specialist: PFP (Pentafluorophenyl) Columns

PFP columns offer a multi-modal separation mechanism that is exceptionally well-suited for halogenated and aromatic compounds.[3][6]

  • Mechanism: A combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.

  • Strengths:

    • Enhanced Selectivity: Provides alternative selectivity to C18, often resolving impurities that co-elute on traditional phases.[3]

    • Reduced Tailing: The electron-rich fluorinated ring can help shield the analyte from interacting with surface silanols.

  • Causality: The unique electronic nature of the PFP phase allows it to interact differently with the electron-deficient fluorinated pyridine ring and any non-fluorinated analogues, providing a powerful tool for separation.

The Hybrid: Mixed-Mode Columns

These columns combine reversed-phase and ion-exchange functionalities on a single support, offering tunable selectivity.

  • Mechanism: Hydrophobic and ion-exchange interactions.

  • Strengths: Excellent retention and peak shape for basic compounds without the need for ion-pairing reagents.[7]

  • Considerations: Method development can be more complex due to the dual retention mechanism, requiring careful optimization of both organic modifier concentration and mobile phase pH/ionic strength.

Comparative Summary of Stationary Phases
Stationary PhasePrimary InteractionAdvantages for Fluorinated PyridinesDisadvantages
C18 (Octadecyl) HydrophobicWidely available, well-understoodProne to peak tailing for basic compounds, may lack selectivity.[3]
PFP (Pentafluorophenyl) Hydrophobic, π-π, Dipole-DipoleExcellent selectivity for halogenated and aromatic compounds, improved peak shape.[3][6]Retention behavior can be less intuitive than C18.
Mixed-Mode Hydrophobic & Ion-ExchangeSuperior peak shape and retention for bases, avoids ion-pairing reagents.[7]More complex method development.

Mobile Phase Optimization: The Key to Control

If the column is the engine of separation, the mobile phase is the fuel and control system. For ionizable compounds like pyridines, mobile phase pH is the most powerful tool for manipulating retention and peak shape.

  • pH Control: The goal is to ensure a consistent ionization state for the analytes. For a basic pyridine (typical pKa ~5-6), adjusting the mobile phase pH to be at least 2 units below the pKa (e.g., pH < 3.5) will ensure the molecule is fully protonated.[4] This leads to better peak shapes and more stable retention times. A low pH is also effective at suppressing the ionization of residual silanols on the silica surface, further minimizing tailing.

  • Buffer Selection: Use a buffer with a pKa close to the target pH. Phosphate buffers are excellent for low pH applications due to their UV transparency and appropriate buffering capacity.

  • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak efficiency and lower viscosity. A gradient elution, starting with a low percentage of organic modifier and increasing over time, is usually necessary to elute impurities with a wide range of polarities.[8]

Ensuring Method Integrity: Forced Degradation Studies

A robust analytical method must be "stability-indicating," meaning it can resolve the API from any potential degradation products that may form over the product's shelf-life.[9] Forced degradation studies, as outlined in ICH guideline Q1A, are used to generate these degradants and prove the method's specificity.[9][10]

Experimental Protocol: Forced Degradation
  • Prepare Stock Solution: Prepare a stock solution of the fluorinated pyridine API at approximately 1 mg/mL.

  • Stress Conditions: Expose the API solution to the following conditions in separate experiments. The goal is to achieve 5-20% degradation.[10]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Store the solid API at 80°C for 48 hours, then dissolve.

    • Photolytic: Expose the solution to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (per ICH Q1B).[10]

  • Neutralization: After the specified time, neutralize the acidic and basic samples before dilution.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

  • Evaluation: The method is considered stability-indicating if all degradation peaks are baseline resolved from the main API peak and from each other. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the API peak is spectrally pure in all stressed samples.

A Recommended Starting Protocol: RP-HPLC for Fluorinated Pyridine Impurities

This protocol provides a robust starting point for method development. Optimization will be required based on the specific properties of the target API and its impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column PFP Column (e.g., 150 mm x 4.6 mm, 3 µm)Provides superior selectivity for fluorinated and aromatic compounds.[3]
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 2.8 with H₃PO₄Buffers the system at a low pH to ensure full protonation of pyridine and suppression of silanol activity.
Mobile Phase B AcetonitrileCommon organic modifier providing good peak efficiency.
Gradient 5% to 70% B over 30 minutes, then re-equilibrateA broad gradient is effective for screening for unknown impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35°CElevated temperature can improve peak shape and reduce mobile phase viscosity.
Detection PDA Detector, monitor at API λmax and 254 nmMonitoring at multiple wavelengths helps ensure no impurities are missed.
Injection Vol. 10 µLA typical injection volume; can be adjusted to meet sensitivity needs.

System Suitability Test (SST) Criteria: Before sample analysis, a system suitability standard should be run to verify system performance.

  • Tailing Factor (API peak): ≤ 1.5

  • Theoretical Plates (API peak): ≥ 5000

  • %RSD for replicate injections (n=6): ≤ 2.0% for area and retention time

Orthogonal Confirmation: Alternative Analytical Techniques

While HPLC is the primary workhorse, other techniques can provide complementary or confirmatory data.

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Liquid-phase separation based on polarityHigh resolution, robust, widely applicable for non-volatile impurities.[5]Requires impurities to have a UV chromophore.
Gas Chromatography (GC) Gas-phase separation based on volatility and polarityExcellent for volatile and semi-volatile impurities (e.g., residual solvents, starting materials).[11][12]Not suitable for non-volatile or thermally labile compounds.
LC-MS HPLC coupled with Mass SpectrometryProvides molecular weight information, aiding in impurity identification.[2]More complex, higher cost, mobile phase constraints (requires volatile buffers).

Troubleshooting Common Chromatographic Issues

Even with a well-designed method, problems can arise. A logical approach to troubleshooting is essential for minimizing downtime.

TroubleshootingFlowchart Start Problem Observed Problem1 Poor Peak Shape Tailing Fronting Splitting Start->Problem1 Problem2 Retention Time Drift Shifting Earlier Shifting Later Start->Problem2 Problem3 Poor Resolution Co-elution Start->Problem3 Sol1_Tailing Secondary Interactions or pH issue. - Lower mobile phase pH. - Check buffer concentration. - Consider PFP or Mixed-Mode column. Problem1:f0->Sol1_Tailing Sol1_Fronting Column Overload. - Reduce sample concentration or injection volume. Problem1:f1->Sol1_Fronting Sol1_Splitting Column void or blockage. - Reverse flush column. - Check for sample/solvent mismatch. Problem1:f2->Sol1_Splitting Sol2_Earlier Flow rate too high or stronger mobile phase. - Check pump flow rate. - Verify mobile phase composition. Problem2:f0->Sol2_Earlier Sol2_Later Flow rate too low or weaker mobile phase. - Check for leaks. - Verify mobile phase composition. Problem2:f1->Sol2_Later Sol3_Resolution Insufficient Selectivity. - Optimize gradient slope (make it shallower). - Change mobile phase organic modifier (ACN vs MeOH). - Switch to a different column chemistry (e.g., C18 to PFP). Problem3:f0->Sol3_Resolution

Caption: Troubleshooting Guide for Common HPLC Issues.

Conclusion

Developing a robust HPLC method for fluorinated pyridine impurities requires a departure from standard C18-centric approaches. By understanding the unique chemical properties of these analytes, a scientist can make informed decisions, particularly in the selection of a stationary phase. Pentafluorophenyl (PFP) columns frequently offer superior selectivity and peak shape, providing a more reliable foundation for a stability-indicating method. This choice, combined with meticulous mobile phase optimization—especially pH control—and validated through comprehensive forced degradation studies, leads to an analytical method that is fit for its purpose: ensuring the quality, safety, and efficacy of vital pharmaceutical products.

References

  • Altabrisa Group. (2025). 3 Key Steps for HPLC Impurities Methods Validation.
  • Vertex AI Search. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.
  • SynThink Research Chemicals. (2023). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.
  • Benchchem. (n.d.). Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • Chromatography Forum. (2011). validating HPLC method for impurity analysis.
  • Sykora, D., et al. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. PMC.
  • Larsen, B. S., & Kaiser, M. A. (2007). Challenges in Perfluorocarboxylic Acid Measurements. ACS Publications.
  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Benchchem. (n.d.). troubleshooting poor resolution in HPLC analysis of fluorinated piperidines.
  • MedCrave online. (2016). Forced Degradation Studies.
  • Benchchem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Benchchem. (n.d.). A Comparative Guide to the Metabolic Stability of Fluorinated Pyridines.
  • Zhang, Y., et al. (n.d.). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). PMC.

Sources

Safety Operating Guide

Proper Disposal of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. This guide provides essential, in-depth procedural information for the proper disposal of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine, ensuring the safety of laboratory personnel and compliance with regulatory standards. This document moves beyond a simple checklist, offering a framework for understanding the "why" behind each step, grounded in the chemical's inherent properties and regulatory requirements.

Understanding the Hazard Profile: A Proactive Approach to Safety

  • Acutely Toxic: Harmful if swallowed.[1][2]

  • Irritant: Causes skin and serious eye irritation.[1]

  • Respiratory Tract Irritant: May cause respiratory irritation.[1][3]

The presence of a trifluoromethyl group generally increases the metabolic stability and lipophilicity of a molecule.[4] While this property is advantageous in drug design, it also underscores the importance of preventing its release into the environment. The pyridine core, a common scaffold in pharmaceuticals, can also present its own set of toxicological concerns.[5][6]

Given these characteristics, 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine must be handled as a hazardous chemical, with all waste streams considered hazardous waste.

Immediate Safety Protocols: Personal Protective Equipment (PPE) and Spill Management

Before handling 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential to protect against splashes.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves.

  • Protective Clothing: A lab coat should be worn to prevent skin contact.

  • Respiratory Protection: All handling of this compound, especially in powder form or when generating aerosols or vapors, must be conducted in a certified chemical fume hood to minimize inhalation risks.[6]

In Case of a Spill:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation, primarily through the use of a fume hood.

  • Containment: Absorb liquid spills with an inert material like vermiculite, sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbed material and any contaminated solids into a clearly labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly.

  • Waste Disposal: The collected spill material is considered hazardous waste and must be disposed of according to the procedures outlined below.

Step-by-Step Disposal Protocol

The disposal of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine must adhere to local, state, and federal regulations. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[7][8] The following steps provide a universally applicable framework for compliant disposal.

Step 1: Waste Identification and Classification

All waste streams containing 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine must be classified as hazardous waste . This includes:

  • Unused or expired pure chemical.

  • Contaminated consumables (e.g., pipette tips, weighing boats, gloves).

  • Solutions containing the compound.

  • Spill cleanup materials.

Due to its chemical structure, this compound falls under the category of halogenated organic compounds .[9]

Step 2: Waste Segregation and Containerization

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine waste.

  • Container Compatibility: The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.[6]

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date.

Step 3: On-site Accumulation

Laboratories generating hazardous waste must follow specific regulations regarding its accumulation.

  • Closed Containers: Keep the waste container securely sealed at all times, except when adding waste.

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory or a central accumulation area. This area should be away from ignition sources and incompatible materials.[5][10]

  • Time Limits: Be aware of the time limits for accumulating hazardous waste on-site, which vary based on the generator's status (e.g., Small Quantity Generator or Large Quantity Generator).[11]

Step 4: Professional Disposal

Under no circumstances should 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine or its containers be disposed of in the regular trash or down the sanitary sewer.[12]

  • Licensed Disposal Company: The disposal of this hazardous waste must be handled by a licensed and reputable professional waste disposal company.[3]

  • Manifest System: For off-site transportation and disposal, a hazardous waste manifest is required to track the waste from the point of generation to its final destination, ensuring "cradle-to-grave" management.[11]

The typical disposal method for this type of compound is high-temperature incineration in a facility permitted to handle hazardous chemical waste.

Operational Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine.

G cluster_0 Handling & Use cluster_1 Waste Characterization & Segregation cluster_2 Accumulation & Disposal start Generate Waste Containing 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe Always fume_hood Work in a Chemical Fume Hood ppe->fume_hood classify Classify as Halogenated Organic Hazardous Waste fume_hood->classify segregate Segregate from Incompatible Wastes classify->segregate container Use a Designated, Compatible, and Labeled Waste Container segregate->container store Store in a Designated Accumulation Area container->store seal Keep Container Sealed store->seal disposal_request Arrange for Pickup by a Licensed Waste Disposal Vendor seal->disposal_request end Compliant Disposal via High-Temperature Incineration disposal_request->end

Caption: Disposal workflow for 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine.

Summary of Key Information

Aspect Guideline Rationale
Hazard Classification Acutely Toxic, Skin/Eye Irritant, Respiratory IrritantBased on data from structurally similar compounds.
Personal Protective Equipment (PPE) Safety goggles, nitrile gloves, lab coat, use of fume hoodTo prevent personal exposure via all routes (inhalation, dermal, ocular).
Waste Category Halogenated Organic Hazardous WasteDue to the presence of bromine, fluorine, and the pyridine ring.
Disposal Method Collection by a licensed professional waste disposal service for high-temperature incineration.To ensure regulatory compliance and complete destruction of the hazardous compound.
Prohibited Actions Do not dispose of in regular trash or down the drain. Do not mix with incompatible waste streams.To prevent environmental contamination and dangerous chemical reactions.

By adhering to these procedures, you contribute to a safe and compliant laboratory environment, upholding the highest standards of our profession.

References

  • Resource Conservation and Recovery Act (RCRA)
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
  • PYRIDINE Safety D
  • PYRIDINE Safety D
  • EPA Hazardous Waste Management. (2024, April 29).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PMC.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison.
  • MSDS of 3-Bromo-2-(trifluoromethyl)pyridine. (2009, March 22). Capot Chemical Co., Ltd.
  • 3-bromo-2-chloro-4-(trifluoromethyl)
  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
  • 3-Bromo-5-fluoro-2-(trifluoromethyl)

Sources

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